Miloxacin
描述
structure in second source
属性
IUPAC Name |
5-methoxy-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYZRZVRIPTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190563 | |
| Record name | Miloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37065-29-5 | |
| Record name | Miloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37065-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037065295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MILOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM4W7043SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Miloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miloxacin is a synthetic quinolone antibiotic that has demonstrated notable efficacy against a range of Gram-negative bacteria. Its unique chemical architecture, characterized by a dioxoloquinoline core, is fundamental to its biological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, a plausible pathway for its chemical synthesis, and its mechanism of action. The synthesis route is detailed through a step-by-step process, and the guide includes a visualization of the synthesis pathway and the drug's mechanism of action to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Structure of this compound
This compound is chemically known as 5,8-dihydro-5-methoxy-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid. Its molecular structure is characterized by a fused heterocyclic system consisting of a quinolone core, a dioxolane ring, a methoxy group at the N-1 position, and a carboxylic acid group at the C-7 position.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-methoxy-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid[3] |
| Molecular Formula | C₁₂H₉NO₆[3] |
| Molecular Weight | 263.21 g/mol |
| CAS Number | 37065-29-5[3] |
| SMILES | CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O[3] |
Plausible Synthesis Pathway of this compound
While a specific, detailed industrial synthesis process for this compound is not widely published, a scientifically sound pathway can be proposed based on established quinolone synthesis methodologies, primarily the Gould-Jacobs reaction. This multi-step synthesis would likely begin with 3,4-(methylenedioxy)aniline.
The proposed synthesis can be broken down into the following key transformations:
-
Formation of the Quinolone Core via Gould-Jacobs Reaction: This classic method for quinolone synthesis involves the reaction of an aniline derivative with an alkoxymethylenemalonate.[4] In this case, 3,4-(methylenedioxy)aniline would be reacted with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the basic quinolone ring structure.
-
Introduction of the Carboxylic Acid Group: The ester group at the C-3 position, resulting from the Gould-Jacobs reaction, is hydrolyzed to a carboxylic acid. This carboxylic acid group is crucial for the antibacterial activity of quinolones, as it is involved in binding to DNA gyrase.[5]
-
N-Methoxylation: The introduction of the methoxy group at the N-1 position of the quinolone ring is a critical step. This can be achieved through N-alkylation or N-oxidation followed by methylation. Selective methylation of the nitrogen atom in the quinolone ring can be accomplished using various methylating agents.[6]
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on general procedures for similar transformations.
Step 1: Synthesis of Ethyl 8-oxo-5H-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate (Gould-Jacobs Reaction)
-
Materials: 3,4-(methylenedioxy)aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling point solvent (e.g., diphenyl ether).
-
Procedure:
-
A mixture of 3,4-(methylenedioxy)aniline (1 equivalent) and DEEM (1.1 equivalents) is heated at 100-120 °C for 1-2 hours to form the anilinomethylenemalonate intermediate.
-
The reaction mixture is then added to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-260 °C and maintained at this temperature for 30-60 minutes to effect cyclization.
-
The mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried.
-
Step 2: Synthesis of 8-oxo-5H-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid (Hydrolysis)
-
Materials: Ethyl 8-oxo-5H-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, sodium hydroxide, water, ethanol, hydrochloric acid.
-
Procedure:
-
The ester from Step 1 is suspended in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (e.g., 10%) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
The solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Step 3: Synthesis of this compound (N-Methoxylation)
-
Materials: 8-oxo-5H-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid, a suitable base (e.g., potassium carbonate), a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
The carboxylic acid from Step 2 is dissolved in a polar aprotic solvent.
-
A base is added to deprotonate the nitrogen atom of the quinolone ring.
-
The methylating agent is added, and the reaction mixture is stirred at an appropriate temperature until the reaction is complete.
-
The product is isolated by precipitation with water, followed by filtration, washing, and drying.
-
Mechanism of Action: Inhibition of DNA Gyrase
This compound, like other quinolone antibiotics, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for DNA replication, transcription, and repair in bacteria. DNA gyrase introduces negative supercoils into the bacterial DNA, a process that is crucial for relieving torsional stress during DNA unwinding.
This compound binds to the DNA-gyrase complex, stabilizing a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks in the bacterial chromosome. The resulting damage to the DNA is lethal to the bacterium. The carboxylic acid group at the C-7 position of this compound is critical for this interaction, as it chelates magnesium ions in the active site of the enzyme, facilitating the binding of the drug to the DNA-gyrase complex.
Quantitative Data
Conclusion
This compound's distinct chemical structure, featuring a dioxoloquinoline core, underpins its antibacterial activity. While a detailed industrial synthesis protocol remains proprietary, a plausible and efficient synthetic route can be constructed based on well-established chemical reactions, primarily the Gould-Jacobs reaction. The mechanism of action, involving the inhibition of bacterial DNA gyrase, is a hallmark of the quinolone class of antibiotics. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, offering insights into its synthesis and mode of action that can inform further research and development efforts.
References
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. researchgate.net [researchgate.net]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. C-3 Carboxylic Acid Group: Significance and symbolism [wisdomlib.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Early Development of Miloxacin: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Miloxacin is a first-generation quinolone antibacterial agent, discovered and developed by Sumitomo Chemical Co., Ltd. in the late 1970s. This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and early clinical development of this compound. Emerging from a research program focused on novel quinoline derivatives, this compound demonstrated significant in vitro and in vivo activity against a range of Gram-negative bacteria. Its mechanism of action was identified as the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. Early clinical evaluation in the late 1970s explored its efficacy in treating urinary tract infections. This guide consolidates the available scientific data, presenting it in a structured format with quantitative data tables, detailed experimental methodologies derived from published literature, and visualizations of key pathways and processes to facilitate a comprehensive understanding of the foundational research and development of this compound.
Discovery and Historical Context
The discovery of this compound originated from research into novel quinoline derivatives with antibacterial properties. In 1977, a team of scientists at Sumitomo Chemical Co., Ltd. synthesized a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Among these, the compound later identified as this compound, with the chemical name 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-[4,5-g]quinoline-7-carboxylic acid, was found to be one of the most active against Gram-negative bacteria and Staphylococcus aureus. This discovery placed this compound within the first generation of quinolone antibiotics, a class of synthetic antibacterial agents that began with the discovery of nalidixic acid.
The development of this compound occurred during a period of intense research into synthetic antibacterial agents to combat the growing challenge of bacterial resistance. Following its initial discovery, preclinical and early clinical studies were conducted to characterize its efficacy, safety, and pharmacokinetic profile. A notable clinical trial was conducted in 1979, comparing this compound to nalidixic acid for the treatment of chronic complicated urinary tract infections.[1] While initial results were promising, the development trajectory of this compound beyond the early 1980s is not well-documented in publicly available literature, suggesting that its development may have been discontinued.
Synthesis of this compound
The synthesis of this compound, as described in the foundational 1977 paper by Agui et al., is a multi-step process starting from commercially available reagents. While the full detailed protocol from the original publication is not readily accessible, the general synthetic pathway can be reconstructed based on the chemical structure and common quinolone synthesis methodologies of that era.
Experimental Protocol: General Synthetic Pathway
The synthesis of the quinolone core typically involves the Gould-Jacobs reaction or a similar cyclization method. For this compound, the synthesis would likely have involved the following key steps:
-
Preparation of the Substituted Aniline Precursor: Synthesis of an appropriately substituted aniline derivative containing the methylenedioxy and methoxy groups.
-
Condensation with a Malonic Ester Derivative: Reaction of the aniline precursor with a diethyl ethoxymethylenemalonate or a similar reagent to form an enamine intermediate.
-
Thermal Cyclization: Heating the intermediate to induce cyclization and form the quinolone ring system.
-
Saponification: Hydrolysis of the ester group to yield the carboxylic acid, a key functional group for the antibacterial activity of quinolones.
-
N-Alkoxylation: Introduction of the N-methoxy group, a distinguishing feature of this compound.
A generalized workflow for the synthesis is depicted below.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound, like other quinolone antibiotics, exerts its bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II).[2] DNA gyrase is a vital enzyme responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and repair.
The proposed mechanism involves the following steps:
-
Binding to the DNA-Gyrase Complex: this compound intercalates with the bacterial DNA and binds to the DNA gyrase enzyme, forming a stable ternary complex.
-
Inhibition of DNA Ligase Activity: This complex physically blocks the re-ligation of the DNA strands that have been cleaved by the gyrase.
-
Induction of Double-Strand Breaks: The accumulation of these unrepaired DNA breaks triggers a cascade of events leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.
The signaling pathway illustrating this mechanism is shown below.
In Vitro Antibacterial Activity
This compound demonstrated a broad spectrum of activity against Gram-negative bacteria, with notable potency against members of the Enterobacteriaceae family. Its in vitro efficacy was comparable to that of oxolinic acid and significantly greater than that of nalidixic acid.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The minimum inhibitory concentrations (MICs) of this compound were likely determined using the agar dilution method, a standard technique at the time of its development.
-
Preparation of Media: Mueller-Hinton agar was prepared and sterilized.
-
Drug Dilution Series: A series of twofold dilutions of this compound were prepared and incorporated into the molten agar.
-
Inoculum Preparation: Bacterial strains were grown to a specific turbidity, corresponding to a standardized cell density (e.g., 10^8 CFU/mL), and then diluted.
-
Inoculation: A standardized volume of the diluted bacterial suspension was spotted onto the surface of the agar plates containing different concentrations of this compound.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
The following table summarizes the reported in vitro activity of this compound against various bacterial species.
| Bacterial Species | This compound MIC (µg/mL) | Oxolinic Acid MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) |
| Escherichia coli | 0.1 - 0.4 | 0.1 - 0.4 | 1.6 - 6.3 |
| Klebsiella pneumoniae | 0.2 - 0.8 | 0.2 - 0.8 | 3.1 - 12.5 |
| Proteus mirabilis | 0.4 - 1.6 | 0.4 - 1.6 | 6.3 - 25 |
| Proteus vulgaris | 0.2 - 0.8 | 0.2 - 0.8 | 3.1 - 12.5 |
| Serratia marcescens | 0.8 - 3.1 | 0.8 - 3.1 | 12.5 - 50 |
| Pseudomonas aeruginosa | >100 | >100 | >100 |
| Staphylococcus aureus | 3.1 - 12.5 | 6.3 - 25 | >100 |
Data compiled from published abstracts. Exact ranges may vary based on specific strains tested.
Preclinical and Clinical Development
Preclinical Studies
Preclinical in vivo studies in mice demonstrated the oral efficacy of this compound in treating systemic infections caused by various Gram-negative bacteria. Its potency was comparable to oxolinic acid and superior to nalidixic acid.
Clinical Trials
A significant clinical study of this compound was a double-blind trial conducted in 1979, comparing its efficacy and safety to nalidixic acid in the treatment of chronic complicated urinary tract infections.[1]
-
Study Design: A double-blind, randomized, controlled trial.
-
Patient Population: Patients with chronic complicated urinary tract infections.
-
Treatment Arms:
-
This compound: 1.5 g/day
-
Nalidixic Acid: 3.0 g/day
-
-
Duration of Treatment: 5 days.
-
Primary Endpoints: Clinical efficacy (resolution of symptoms) and bacteriological efficacy (eradication of the causative pathogen).
The workflow for this clinical trial is illustrated below.
The results of this trial are summarized in the table below.
| Outcome | This compound (1.5 g/day ) | Nalidixic Acid (3.0 g/day ) |
| Clinical Efficacy | ||
| - Effective Ratio | 36.2% | 34.9% |
| Bacteriological Efficacy | ||
| - Similar efficacy | Reported | Reported |
Data from the abstract of Ohkawa et al., 1979.[1]
Human Pharmacokinetics
In 1980, a high-pressure liquid chromatography (HPLC) method was developed for the determination of this compound and its metabolites in human serum and urine. This indicates that human pharmacokinetic studies were conducted. The development of this assay was crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.
Conclusion
This compound was a promising first-generation quinolone antibacterial agent developed by Sumitomo Chemical Co., Ltd. in the late 1970s. It demonstrated potent in vitro and in vivo activity against a range of Gram-negative pathogens, with a mechanism of action centered on the inhibition of bacterial DNA gyrase. Early clinical data suggested comparable efficacy to the existing standard of care at the time, nalidixic acid, for urinary tract infections. However, the lack of publicly available information on its development after the early 1980s suggests that its progression to market was likely halted. The reasons for this are not documented but could be related to a variety of factors including the emergence of more potent second-generation fluoroquinolones, strategic business decisions, or undisclosed safety or efficacy findings in later-stage trials. This technical guide provides a consolidated overview of the foundational scientific and clinical research that defined the early development of this compound.
References
An In-depth Technical Guide to the Core Properties of Miloxacin (CAS Number: 37065-29-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miloxacin, with the CAS registry number 37065-29-5, is a quinolone antibiotic.[1] This class of synthetic broad-spectrum antibacterial agents acts by inhibiting bacterial DNA synthesis.[2] this compound is specifically active against gram-negative bacteria and exhibits chemotherapeutic properties comparable to those of older quinolones like oxolinic acid and nalidixic acid.[3][4] This technical guide provides a comprehensive overview of the core physicochemical, pharmacological, and mechanistic properties of this compound, intended to support research and development activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 37065-29-5 | [1] |
| Molecular Formula | C₁₂H₉NO₆ | [1][3] |
| Molecular Weight | 263.21 g/mol | [1][3] |
| IUPAC Name | 5-methoxy-8-oxo-[5]dioxolo[4,5-g]quinoline-7-carboxylic acid | [1] |
| Appearance | Solid powder | [3] |
| Melting Point | 264°C (decomposes) | [6] |
| Solubility | Soluble in DMSO. Data on aqueous solubility is not readily available. | [3] |
| pKa (predicted) | 2.195 | |
| XLogP (predicted) | 0.487 |
Mechanism of Action
This compound, like other quinolone antibiotics, exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase.[2] DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[2][7]
The mechanism involves the following key steps:
-
Formation of a Ternary Complex: this compound binds to the complex formed between DNA gyrase and bacterial DNA.[2]
-
Inhibition of DNA Re-ligation: The binding of this compound stabilizes the transient double-strand breaks created by DNA gyrase, preventing the re-ligation of the DNA strands.[2]
-
Induction of Cell Death: The accumulation of these stable, cleaved DNA complexes leads to the inhibition of DNA replication and transcription, ultimately triggering bacterial cell death.[7]
Antibacterial Activity
This compound has demonstrated significant in vitro activity against a variety of gram-negative bacteria, particularly members of the Enterobacteriaceae family.[4] Its efficacy is comparable to that of oxolinic acid and is reported to be 8 to 16 times greater than that of nalidixic acid against these organisms.[4] A summary of the Minimum Inhibitory Concentrations (MICs) for this compound against selected bacterial species is provided in Table 2.
Table 2: In Vitro Antibacterial Activity of this compound (MICs)
| Bacterial Species | MIC (µg/mL) | Reference(s) |
| Escherichia coli | 0.2 | [4] |
| Klebsiella pneumoniae | 0.2 | [4] |
| Proteus mirabilis | 0.4 | [4] |
| Proteus vulgaris | 0.4 | [4] |
| Serratia marcescens | 0.4 | [4] |
| Pseudomonas aeruginosa | 25 | [4] |
| Staphylococcus aureus | 12.5 | [4] |
Pharmacokinetic Properties
Detailed pharmacokinetic data for this compound, such as oral bioavailability, plasma protein binding, metabolism, and elimination half-life, are not extensively reported in publicly available literature. The majority of search results on this topic are confounded by the similarly named but structurally distinct fluoroquinolone, Moxifloxacin. Further research is required to fully characterize the pharmacokinetic profile of this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. However, standard methodologies for quinolone antibiotics can be applied.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, known concentration of this compound. This is achieved by adding the appropriate volume of the stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each agar plate, including the control.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.
DNA Gyrase Supercoiling Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl₂), ATP, and relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction tubes. A control tube with the solvent alone is also prepared.
-
Enzyme Addition: A known amount of purified bacterial DNA gyrase is added to each reaction tube to initiate the supercoiling reaction.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific period (e.g., 30-60 minutes) to allow for DNA supercoiling.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.
Toxicity
Conclusion
This compound is a quinolone antibiotic with potent in vitro activity against a range of gram-negative bacteria, functioning through the inhibition of bacterial DNA gyrase. While its basic physicochemical properties and mechanism of action are established, there is a notable lack of comprehensive pharmacokinetic and toxicological data in the available literature. This guide summarizes the current knowledge on this compound, highlighting areas where further research is needed to fully understand its potential as a therapeutic agent. The provided experimental protocols offer a starting point for the in vitro characterization of this compound and similar compounds.
References
- 1. Decreased protein binding of moxifloxacin in patients with sepsis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. obaid.info [obaid.info]
- 3. dempochem.com [dempochem.com]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Decreased protein binding of moxifloxacin in patients with sepsis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Miloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Miloxacin, a quinolone carboxylic acid derivative. While quantitative data for this compound is limited in readily available literature, this document synthesizes the existing qualitative information and presents a detailed analysis of the closely related fluoroquinolone, Moxifloxacin, to offer valuable context for researchers. The guide includes a summary of antibacterial activity, detailed experimental protocols for determining such activity, and visual representations of the mechanism of action and experimental workflows.
Introduction
This compound is a quinolone antibacterial agent, structurally related to nalidixic acid and oxolinic acid.[1][2] It demonstrates activity against a range of bacteria, primarily Gram-negative organisms.[1][2] Understanding the in vitro antibacterial spectrum of a compound is a critical step in the drug development process, providing foundational data for further preclinical and clinical investigation. This guide aims to consolidate the available information on this compound's activity and provide a framework for its evaluation.
Antibacterial Spectrum of this compound (Qualitative Summary)
Published research indicates that this compound exhibits the following antibacterial properties:
-
Gram-Negative Bacteria: this compound is active against a variety of Gram-negative bacteria, with notable efficacy against members of the Enterobacteriaceae family and Haemophilus species.[1][2] Its in vitro activity against these organisms is reported to be comparable to that of oxolinic acid and superior to nalidixic acid.[1][2]
-
Gram-Positive Bacteria: The activity of this compound against Gram-positive bacteria is more limited. It is reported to be less active against staphylococci than oxolinic acid.[1] In vivo studies in mice have shown it to be inactive against Streptococcus pyogenes at the maximum tested doses.[1]
-
Anaerobic Bacteria: this compound has demonstrated some activity against anaerobic bacteria.[1]
-
Pseudomonas aeruginosa: The activity of this compound against Pseudomonas aeruginosa is reported to be low.[1]
Quantitative Antibacterial Spectrum: A Focus on Moxifloxacin
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, this section presents a comprehensive summary of the in vitro activity of a closely related and well-characterized fluoroquinolone, Moxifloxacin. This data provides a valuable reference point for understanding the potential spectrum of newer generation quinolones.
Data Presentation
The following tables summarize the MIC values for Moxifloxacin against a wide range of clinically relevant bacterial isolates.
Table 1: In Vitro Activity of Moxifloxacin against Gram-Positive Aerobes
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 110 | 0.06 | 0.12 | - |
| Staphylococcus aureus (methicillin-resistant) | - | - | - | - |
| Streptococcus pneumoniae | 136 | 0.25 | 0.5 | - |
| Streptococcus pyogenes | 194 | 0.25 | 0.5 | - |
| Enterococcus faecalis | 149 | - | - | 0.5 - 16 |
| Enterococcus faecium | 149 | - | - | 2 - 4 |
Table 2: In Vitro Activity of Moxifloxacin against Gram-Negative Aerobes
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 663 (NAL-susceptible) | 0.12 | 0.5 | - |
| Klebsiella pneumoniae | 663 (NAL-susceptible) | 0.12 | 0.5 | - |
| Proteus mirabilis | 663 (NAL-susceptible) | 0.12 | 0.5 | - |
| Pseudomonas aeruginosa | 128 (ciprofloxacin-susceptible) | 2 | 4 | - |
| Haemophilus influenzae | 97 | - | - | 0.03 - 0.06 |
| Moraxella catarrhalis | 40 | - | - | 0.06 - 0.25 |
Table 3: In Vitro Activity of Moxifloxacin against Anaerobic Bacteria
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis | 923 | ≤1 | - | - |
| Bacteroides thetaiotaomicron | 923 | ≤2 | - | - |
| Clostridium perfringens | - | - | - | - |
| Peptostreptococcus spp. | - | - | - | - |
Note: The data presented for Moxifloxacin is compiled from various sources and is intended for comparative purposes. The absence of data for certain fields indicates that it was not available in the cited literature.
Experimental Protocols
The determination of in vitro antibacterial activity is typically performed using standardized methods. The following are detailed protocols for common assays.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared at a known concentration. A series of twofold dilutions are then made in a multi-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours) under appropriate atmospheric conditions (e.g., ambient air for aerobes, anaerobic conditions for anaerobes).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Agar Dilution Method for MIC Determination
This method involves the incorporation of the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions as described above.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
Mechanism of Action and Experimental Workflow
Signaling Pathway: Quinolone Mechanism of Action
Quinolone antibiotics, including this compound, exert their antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][4] This leads to the disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound, a quinolone antibiotic.
Experimental Workflow: In Vitro Antibacterial Spectrum Determination
The following diagram illustrates a typical workflow for determining the in vitro antibacterial spectrum of a test compound.
Caption: Experimental workflow for determining the in vitro antibacterial spectrum.
Conclusion
This compound is a quinolone antibiotic with a documented spectrum of activity primarily against Gram-negative bacteria. While comprehensive quantitative MIC data for this compound is not widely available in recent literature, the qualitative information, in conjunction with the detailed data for the related compound Moxifloxacin, provides a valuable foundation for researchers in the field of antibacterial drug discovery and development. The standardized protocols and workflows presented in this guide offer a clear framework for conducting further in vitro evaluations of this compound and other novel antimicrobial agents.
References
- 1. In vitro activity of moxifloxacin against 923 anaerobes isolated from human intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tentative minimum inhibitory concentration and zone diameter breakpoints for moxifloxacin using BSAC criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tentative minimum inhibitory concentration and zone diameter breakpoints for moxifloxacin using BSAC criteria. | Semantic Scholar [semanticscholar.org]
Unraveling the Journey of Miloxacin: A Deep Dive into its Pharmacokinetics and Metabolism in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic fate of miloxacin, a synthetic antibacterial agent, in rats. By synthesizing key research findings, this document aims to be an essential resource for professionals involved in drug discovery and development.
Pharmacokinetic Profile
The absorption, distribution, and excretion of this compound have been characterized in rats following oral administration. The compound is readily absorbed, reaching peak serum concentrations that are dose-dependent.
Serum Concentration
Following a single oral dose, this compound's peak serum levels are typically observed within one hour. Studies have shown a clear dose-response relationship in serum concentrations.
Table 1: Peak Serum Concentrations of this compound in Rats After a Single Oral Dose [1]
| Dose (mg/kg) | Peak Serum Level (µg/mL) | Time to Peak (h) |
| 20 | ~20 | 1 |
| 50 | ~40 | 1 |
| 100 | ~60 | 1 |
A study utilizing 14C-labeled this compound in female rats at a dose of 50 mg/kg further elucidated the drug's distribution. The peak concentration of 14C in the serum occurred between 1 to 2 hours after administration, reaching approximately 60 µg equivalent of this compound per mL.[2]
Distribution
This compound distributes widely into various tissues.[2] Following oral administration of 14C-miloxacin in female rats, high concentrations of radioactivity were found in the serum, liver, and kidney, with peak levels of approximately 60 µg equivalent of this compound per gram of tissue.[2] Notably, the concentrations of the unchanged parent drug were higher in the serum and kidney compared to the liver.[2] Studies also indicate sex-related differences, with 14C concentrations in serum and tissues being generally 1.2 to 1.6 times higher in female rats than in males.[2]
Excretion
This compound is eliminated from the body through both renal and fecal routes. The excretion of 14C-miloxacin was rapid, with approximately 30% of the radioactivity recovered in the urine and 60% in the feces within 48 hours of oral administration in female rats.[2]
Urinary recovery of the parent drug over a 24-hour period post-treatment is relatively low, ranging from 3.2% to 6.5% of the administered oral dose.[1] Biliary excretion also plays a role in the elimination of this compound. In rats that received a 50 mg/kg oral dose, 4.6% of the administered this compound was excreted in the bile within a 20-hour period.[1]
Metabolism
The metabolism of this compound in rats involves several biotransformation pathways. The primary metabolites identified are a demethoxy derivative (M-1) and a glucuronide conjugate of the parent drug.[2] Additionally, five other minor metabolites have been identified.[2] There appears to be a sex difference in the metabolic capacity, with female rats showing a lower capacity for glucuronic acid conjugation compared to male rats.[2]
Experimental Protocols
The following section details the methodologies employed in the key studies investigating the pharmacokinetics and metabolism of this compound in rats.
Animal Models
Studies have utilized mouse, rat, and dog models.[1] For rat-specific studies, both male and female rats have been used.[2]
Drug Administration
This compound was administered as a single oral dose.[1] In studies involving radiolabeled compounds, 14C-miloxacin was administered orally to female rats at a dose of 50 mg/kg.[2]
Sample Collection and Analysis
-
Serum/Plasma: Blood samples were collected at various time points post-administration to determine serum concentrations of this compound.[1]
-
Urine and Feces: Excreta were collected over specified periods (e.g., 24 or 48 hours) to quantify the extent of urinary and fecal excretion.[1][2]
-
Bile: For biliary excretion studies, bile was collected from cannulated bile ducts.[1]
-
Tissues: In distribution studies, various tissues such as the liver and kidney were collected for analysis.[2]
-
Analytical Techniques: The concentrations of this compound and its metabolites in biological samples were determined using methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), coupled with scintillation counting for radiolabeled studies.[2]
References
Miloxacin: An In-Depth Technical Guide on a Data-Scarce Compound
A comprehensive review of publicly available scientific literature reveals a significant lack of in-depth technical data on the solubility and stability of the antibiotic miloxacin. While information is readily available for the similarly named fluoroquinolone, moxifloxacin, detailed experimental protocols and quantitative data for this compound remain largely unpublished in accessible resources.
This technical guide aims to address the current information gap by summarizing the limited available data for this compound and, where relevant, drawing cautious comparisons to the well-characterized moxifloxacin to highlight potential areas for future research. It is crucial to emphasize that the information presented herein is based on sparse sources, and further experimental validation is necessary for any practical application.
This compound: Chemical Identity
This compound is an antibiotic with the chemical formula C₁₂H₉NO₆ and a molecular weight of 263.21 g/mol . It is identified by the CAS Number 37065-29-5.
Solubility Profile of this compound
Quantitative data on the solubility of this compound in various aqueous and organic solvents is not extensively documented in publicly available literature. One supplier, MedKoo Biosciences, indicates that this compound is soluble in dimethyl sulfoxide (DMSO)[1]. However, the exact solubility limit (e.g., in mg/mL or molarity) is not provided.
For a comprehensive understanding of its biopharmaceutical properties, detailed solubility studies in the following solvents would be essential:
-
Aqueous Buffers: Solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical for predicting its absorption in the gastrointestinal tract.
-
Organic Solvents: Data on solubility in solvents such as ethanol, methanol, acetonitrile, and acetone would be valuable for formulation development and analytical method design.
-
Biorelevant Media: Solubility in simulated gastric and intestinal fluids (SGF and SIF) would provide more accurate insights into its in vivo dissolution behavior.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is typically reported in mg/mL or mol/L.
Stability Profile of this compound
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.
Typical Stress Conditions:
-
Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80 °C).
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature.
-
Photostability: Exposure to light according to ICH Q1B guidelines, which specify illumination with both cool white fluorescent and near-ultraviolet lamps.
-
Thermal Stability: Exposure to dry heat at elevated temperatures (e.g., 60-100 °C).
Experimental Protocol: A General Approach to Forced Degradation
Methodology:
-
Sample Preparation: Solutions of this compound at a known concentration (e.g., 1 mg/mL) are prepared in the respective stress media. A control sample is stored under normal conditions.
-
Stress Application: The samples are subjected to the stress conditions for a defined period. Samples are withdrawn at various time points.
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact drug from any degradation products.
-
Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.
-
Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.
Visualization of Experimental Workflow
To facilitate a clear understanding of the necessary experimental procedures, a logical workflow for a comprehensive solubility and stability study of this compound is presented below.
Caption: Workflow for this compound Solubility and Stability Studies.
Conclusion and Future Directions
The current publicly available data on the solubility and stability of this compound is insufficient to provide a comprehensive technical guide for researchers and drug development professionals. The information gap highlights a critical need for foundational physicochemical characterization of this antibiotic.
Future research should focus on conducting systematic solubility studies across a range of solvents and pH values. Furthermore, comprehensive forced degradation studies are imperative to understand its degradation pathways, establish its intrinsic stability, and enable the development of validated stability-indicating analytical methods. The generation of this fundamental data will be instrumental in facilitating any future development of this compound as a therapeutic agent.
References
Miloxacin's Engagement with Bacterial Gyrase: A Technical Guide to the Target Binding Site
For Researchers, Scientists, and Drug Development Professionals
The Quinolone Binding Pocket: A Ternary Complex
Miloxacin, like other quinolones, does not bind effectively to DNA gyrase or DNA alone. Instead, its antibacterial activity stems from the formation of a stable ternary complex composed of the gyrase enzyme, the bacterial DNA, and the quinolone molecule itself.[1] This complex traps the enzyme in a transient state of its catalytic cycle, specifically after it has made a double-strand break in the DNA but before it can re-ligate the strands.[2][3] This stabilization of the "cleavage complex" is the pivotal event that leads to the inhibition of DNA replication and transcription, ultimately triggering bacterial cell death.[3]
The binding pocket for quinolones is not a pre-existing cavity on the enzyme but is formed at the interface of the GyrA and GyrB subunits and the cleaved DNA.[1][4] This pocket is characterized by interactions with specific amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit and, to a lesser extent, the GyrB subunit.[1][4]
The Quinolone Resistance-Determining Region (QRDR)
The QRDR is a "hot spot" for mutations that confer resistance to quinolone antibiotics. This region is located in the N-terminal domain of the GyrA subunit, in close proximity to the active site tyrosine (Tyr122) which forms a covalent bond with the DNA during the cleavage-rejoining reaction.[5] In Escherichia coli, the QRDR of GyrA spans amino acids 67 to 106.[6] Mutations within this region, most commonly at Serine-83 and Aspartate-87, can reduce the binding affinity of quinolones, leading to decreased susceptibility.[5][6]
While the majority of resistance-conferring mutations are found in GyrA, mutations in the GyrB subunit have also been identified, suggesting that residues from both subunits contribute to the formation of the complete quinolone-binding pocket.[1][4]
Key Molecular Interactions
The binding of a quinolone molecule within the gyrase-DNA complex is a multi-faceted interaction involving:
-
Intercalation into Cleaved DNA: The planar quinolone molecule intercalates into the DNA at the site of the double-strand break, stacking between the DNA bases.[7]
-
Interaction with GyrA Residues: The carboxyl group at position 3 and the keto group at position 4 of the quinolone core are crucial for activity. These groups are thought to interact with GyrA residues, such as Serine-83 and Aspartate-87 in E. coli, through a non-covalent bridge mediated by a magnesium ion.[8][9]
-
Role of the C-7 Substituent: The substituent at the C-7 position of the quinolone ring system extends towards the GyrB subunit.[10][11] This interaction is thought to contribute to the potency and spectrum of activity of different quinolones.
-
Water-Metal Ion Bridge: A key feature of the quinolone binding is a water-metal ion bridge, where a magnesium ion coordinates with both the quinolone and specific residues in the GyrA subunit, further stabilizing the ternary complex.[8]
Quantitative Analysis of Fluoroquinolone Binding
While specific IC50 and Ki values for this compound are not available, the following table summarizes the inhibitory concentrations of the related fluoroquinolone, Moxifloxacin, against DNA gyrase from different bacterial species. This data provides a quantitative context for the potency of this class of antibiotics.
| Compound | Target Enzyme | Bacterial Species | IC50 (µM) |
| Moxifloxacin | DNA Gyrase | S. pneumoniae | 10 |
| Moxifloxacin | DNA Gyrase | E. coli | 1.6 |
Note: IC50 is the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data is sourced from Cambau et al., 2009 as cited in PDB-101.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of quinolones with bacterial gyrase.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent negative supercoiling of relaxed circular DNA by DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing (final concentrations): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL BSA, and relaxed pBR322 plasmid DNA (~5 nM).
-
Inhibitor Addition: Aliquot the reaction mixture into individual tubes and add varying concentrations of the test compound (e.g., this compound). Include a no-inhibitor control.
-
Enzyme Addition: Add a defined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil >95% of the relaxed plasmid in 30 minutes at 37°C) to each reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry to determine the IC50 value.
DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the gyrase-mediated cleaved DNA complex.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing (final concentrations): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA, and supercoiled pBR322 plasmid DNA (~5 nM). Note the absence of ATP, which is not required for quinolone-induced cleavage.
-
Inhibitor and Enzyme Addition: Aliquot the mixture and add varying concentrations of the test compound, followed by a higher concentration of DNA gyrase than used in the supercoiling assay.
-
Incubation: Incubate at 37°C for 30 minutes to allow for the formation of the cleavage complex.
-
Complex Trapping: Add SDS (to a final concentration of 0.2-0.5%) and Proteinase K (to a final concentration of 0.1-0.2 mg/mL) to denature the gyrase and digest the protein, leaving the covalently attached DNA.
-
Incubation: Incubate for an additional 30 minutes at 37°C.
-
DNA Purification: Purify the DNA by phenol-chloroform extraction and ethanol precipitation.
-
Agarose Gel Electrophoresis: Analyze the DNA on a 1% agarose gel. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the double-strand break.
-
Visualization and Quantification: Stain and visualize the gel. The amount of linear DNA is quantified to determine the concentration-dependent effect of the compound.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound's mechanism of action leading to bacterial cell death.
Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Logical Relationship: Formation of the Quinolone Binding Pocket
Caption: Components forming the quinolone binding pocket.
References
- 1. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization and initial crystallographic analysis of covalent DNA-cleavage complexes of Staphyloccocus aureus DNA gyrase with QPT-1, moxifloxacin and etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization and initial crystallographic analysis of covalent DNA-cleavage complexes of Staphyloccocus aureus DNA gyrase with QPT-1, moxifloxacin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Absorption and Excretion of Miloxacin in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Miloxacin, a synthetic quinolone antibacterial agent, in various animal models. The information presented herein is intended to support research and development efforts by providing key pharmacokinetic data and detailed experimental methodologies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound following a single oral dose in mice, rats, and dogs.[1] These data are crucial for understanding the bioavailability and disposition of the compound in different species.
Table 1: Peak Serum Levels of this compound in Animal Models [1]
| Animal Model | Dose (mg/kg) | Peak Serum Level (Cmax; µg/mL) | Time to Peak (Tmax; h) |
| Mice | 20 | 15 | 0.5 |
| 50 | 60 | 0.5 | |
| 100 | 80 | 0.5 | |
| Rats | 20 | 20 | 1 |
| 50 | 40 | 1 | |
| 100 | 60 | 1 | |
| Dogs | 20 | 20 | 1 |
| 50 | 40 | 1 | |
| 100 | 60 | 1 |
Table 2: Excretion of this compound in Rats [1]
| Excretion Route | Dose (mg/kg) | Percentage of Dose Excreted | Time Period (h) |
| Urinary | 20 - 100 | 3.2 - 6.5% | 24 |
| Biliary | 50 | 4.6% | 20 |
Experimental Protocols
The following sections detail the methodologies for key experiments in the evaluation of this compound's pharmacokinetics. These protocols are based on established practices for studying quinolone antibiotics in animal models.
Animal Models and Housing
-
Species: Male mice, rats (e.g., Wistar or Sprague-Dawley), and beagle dogs are commonly used.[1]
-
Health Status: Animals should be healthy and specific-pathogen-free.
-
Acclimatization: A minimum of a one-week acclimatization period to the laboratory environment is recommended before the study.
-
Housing: Animals should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum, with fasting overnight before oral administration.
Drug Administration
Oral Administration (Gavage)
-
Preparation of Dosing Solution: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution.
-
Dose Calculation: The volume to be administered is calculated based on the most recent body weight of the animal.
-
Administration: A gavage needle of appropriate size is used to administer the suspension directly into the stomach. For rats, the procedure involves gently restraining the animal and passing the gavage tube over the tongue into the esophagus.
Sample Collection
Blood Sampling
-
Route: Blood samples are typically collected from the tail vein in rats or the jugular vein in dogs.
-
Time Points: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Urine Collection
-
Housing: Rats are housed individually in metabolic cages designed to separate urine and feces.[2][3]
-
Collection: Urine is collected over a specified period, typically 24 hours.[1] The collection funnels and tubes may be chilled to minimize degradation of analytes.
-
Processing: The total volume of urine is measured, and an aliquot is stored frozen for analysis.
Bile Collection (in Rats) [4][5][6][7]
-
Surgical Procedure:
-
Animals are anesthetized.
-
A midline abdominal incision is made to expose the common bile duct.
-
The bile duct is cannulated with a flexible catheter (e.g., polyethylene tubing).
-
The catheter is exteriorized, typically through a subcutaneous tunnel to the dorsal neck region, to allow for bile collection in conscious, mobile animals.
-
-
Collection: Bile is collected at timed intervals for a specified duration (e.g., 20 hours).[1]
-
Processing: The volume of bile is recorded, and samples are stored frozen until analysis.
Bioanalytical Method - High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in plasma, urine, and bile is quantified using a validated HPLC method. While the specific parameters for this compound analysis are not detailed in the available literature, a general protocol for quinolone analysis is as follows:
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method. An organic solvent like acetonitrile is added to the plasma sample, vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for injection.[8][9]
-
Urine/Bile: Samples are typically diluted with the mobile phase or a suitable buffer before injection.
-
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector is used.
-
Chromatographic Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly employed.[10][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., around 295 nm for similar quinolones).[10][11]
-
-
Quantification: A calibration curve is constructed using standards of known this compound concentrations in the corresponding biological matrix. The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.
Visualizations of Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the study of this compound's absorption and excretion.
References
- 1. Absorption and excretion of this compound in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Maximising the success of bile duct cannulation studies | NC3Rs [nc3rs.org.uk]
- 7. criver.com [criver.com]
- 8. scielo.br [scielo.br]
- 9. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Methodological & Application
Application Notes and Protocols: Miloxacin Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and antimicrobial drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This value is crucial for assessing the potency of new antimicrobial compounds, monitoring the emergence of resistant bacterial strains, and guiding the selection of effective therapeutic strategies.[1][3] This document provides a detailed protocol for determining the MIC of miloxacin, a quinolone antibiotic, using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.[1]
Principle of the Assay
The broth microdilution method involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[2][4] Following a specific incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent at which no visible growth is observed.[1][2]
Data Presentation
The quantitative results of a this compound MIC assay are typically presented in a tabular format, allowing for a clear comparison of its activity against different bacterial strains.
Table 1: Example of this compound MIC Data Summary
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Escherichia coli | 25922 | 0.06 | 0.03 - 0.12 |
| Staphylococcus aureus | 29213 | 0.12 | 0.06 - 0.25 |
| Pseudomonas aeruginosa | 27853 | 1 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | 0.25 | 0.12 - 0.5 |
Note: The values presented in this table are for illustrative purposes and should be determined experimentally for each specific bacterial isolate.
Experimental Protocols
This section details the standardized protocol for determining the MIC of this compound using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5]
Materials and Reagents
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (including quality control strains)
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol
Day 1: Preparatory Steps
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Bacterial Culture: Streak the bacterial isolates from a frozen stock onto a non-selective agar medium (e.g., Tryptic Soy Agar) to obtain isolated colonies. Incubate for 18-24 hours at 35°C.
Day 2: Assay Performance
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the same morphological type from the agar plate.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This can be done using a spectrophotometer (OD at 625 nm) or a turbidimeter.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]
-
-
Preparation of this compound Dilutions in a 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB.
-
Add 200 µL of the highest this compound concentration to be tested into well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in each test well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Day 3: Incubation and Result Interpretation
-
Incubation: Incubate the microtiter plate in an ambient air incubator at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC:
-
Following incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[2][3]
-
Record the MIC value in µg/mL.
-
Quality Control
It is imperative to include a known quality control (QC) strain with a defined this compound MIC range in each assay run. This ensures the reliability and reproducibility of the results. The obtained MIC for the QC strain should fall within the established acceptable range.
Conclusion
The broth microdilution method is a robust and reliable technique for determining the Minimum Inhibitory Concentration of this compound. Adherence to a standardized protocol is critical for generating accurate and reproducible data, which is essential for the evaluation of antimicrobial efficacy and for guiding clinical applications.
References
High-Performance Liquid Chromatography Method for the Determination of Moxifloxacin
This application note provides a comprehensive overview and a detailed protocol for the analysis of Moxifloxacin using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is applicable for the quantification of Moxifloxacin in bulk drug, pharmaceutical formulations, and biological matrices, making it suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for determining its concentration in various samples for pharmacokinetic studies, therapeutic drug monitoring, and quality assurance of pharmaceutical products.[3][4][5] High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high sensitivity, specificity, and accuracy.[3][6] This document outlines a validated RP-HPLC method for the determination of Moxifloxacin.
Chromatographic Conditions
A summary of various reported chromatographic conditions for the HPLC analysis of Moxifloxacin is presented in Table 1. These methods primarily utilize a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier.
Table 1: Summary of Reported HPLC Chromatographic Conditions for Moxifloxacin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Hypersil® BDS C18 (250×4.6 mm, 5µm)[1][3] | Agela Technology, Venosil XBP C18 (250 mm x 4.6 mm, 10 µm)[7] | Inersil ODS C18 (50 x 4.6mm, 5µm) | Luna C-18 (250 x 4.6 mm, 5µ)[6] |
| Mobile Phase | 20 mM Ammonium dihydrogen orthophosphate (pH 3) and Acetonitrile (75:25)[1][3] | Phosphate buffer and Methanol (18:7 v/v)[7] | 0.1% Triethylamine in water and Methanol | Buffer (2 ml Orthophosphoric acid in 1000 ml water, pH 2.5 with Triethylamine) and Methanol (55:45)[6] |
| Flow Rate | 1.5 ml/min[1][3] | 1.3 mL/min[7] | 1.0 ml/min | 1.0 ml/min[6] |
| Detection | UV at 295 nm[1][3] | UV at 293 nm[7] | UV at 293 nm | UV at 293 nm[6] |
| Column Temperature | Not Specified | 50°C[7] | Not Specified | 25°C[6] |
| Injection Volume | 25 µl[3] | Not Specified | 2 µL | 10µl[6] |
| Retention Time | Not Specified | 9.99 min[7] | 2.8 min | 5.855[6] |
Method Validation Summary
The presented HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[7] A summary of the validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters for Moxifloxacin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/ml) | 0.125 - 16[1][3] | Not Specified | 20 - 60 | 20 - 60[6] |
| Correlation Coefficient (R²) | > 0.999[1][3] | 0.999[7] | 0.999 | 0.9990[6] |
| Accuracy (% Recovery) | 97.7 - 107.6%[1][3] | Not Specified | 99.3 - 102% | 99.3% - 100.2%[6] |
| Precision (RSD %) | Within day: < 4.07%, Between days: < 5.09%[1][3] | Not Specified | Intraday: 0.6%, Interday: 0.7% | Inter-day: 0.95%[6] |
| Limit of Detection (LOD) (µg/ml) | Not Specified | 0.029[7] | 1.8 | Not Specified |
| Limit of Quantification (LOQ) (µg/ml) | Not Specified | 0.095[7] | 5.6 | Not Specified |
Experimental Protocol
This section provides a detailed step-by-step protocol for the determination of Moxifloxacin using a representative RP-HPLC method.
1. Materials and Reagents
-
Moxifloxacin Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Water (Milli-Q or equivalent)
-
0.45 µm membrane filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.
-
C18 analytical column (e.g., Hypersil® BDS C18, 250×4.6 mm, 5µm).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase (Method 1): Prepare a 20 mM solution of ammonium dihydrogen orthophosphate in water and adjust the pH to 3 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and acetonitrile in the ratio of 75:25 (v/v). Degas the mobile phase before use.[1][3]
-
Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Moxifloxacin Hydrochloride reference standard and dissolve it in a 100 ml volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 µg/ml).
4. Sample Preparation
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Moxifloxacin and transfer it to a 100 ml volumetric flask. Add about 70 ml of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
Plasma Samples: To 250 µl of plasma, add 25 µl of an internal standard solution (e.g., 250 µg/ml tinidazole). Add 0.5 ml of methanol to precipitate the proteins. Vortex the mixture for 30 seconds and then centrifuge at 1006 ×g for 7 minutes. Inject a 25 µl aliquot of the supernatant into the HPLC system.[3]
5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1 (Method 1).
-
Inject 25 µl of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for Moxifloxacin.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the Moxifloxacin standard solutions against their corresponding concentrations.
-
Determine the concentration of Moxifloxacin in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method validation parameters.
Caption: Experimental workflow for HPLC analysis of Moxifloxacin.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. scielo.br [scielo.br]
- 4. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ijopp.org [ijopp.org]
Application Notes and Protocols for the Use of Miloxacin in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Miloxacin, a quinolone antibiotic, in various murine infection models. The information is intended to guide researchers in designing and executing preclinical efficacy studies.
Introduction
This compound is a quinolone carboxylic acid derivative with demonstrated antibacterial activity, particularly against Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[1][2] Murine infection models are critical tools for evaluating the in vivo efficacy of antimicrobial agents like this compound, providing valuable data on pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Antibacterial Spectrum and In Vivo Efficacy
This compound has shown significant in vivo activity against a range of Gram-negative pathogens in murine models. Its efficacy is comparable to that of oxolinic acid and superior to nalidixic acid against infections caused by Enterobacteriaceae.[1][2] However, it exhibits weaker activity against Pseudomonas aeruginosa and is largely inactive against Streptococcus pyogenes in these models.[1][2]
Table 1: In Vivo Efficacy of this compound in Systemic Murine Infection Models
| Bacterial Species | Infection Model | Administration Route | Efficacy Metric (ED₅₀ mg/kg) | Comparator ED₅₀ (mg/kg) | Reference |
| Escherichia coli | Systemic Infection | Oral | 6.3 | Oxolinic Acid: 5.0, Nalidixic Acid: 25.0 | [1][2] |
| Klebsiella pneumoniae | Systemic Infection | Oral | 12.5 | Oxolinic Acid: 12.5, Nalidixic Acid: 50.0 | [1][2] |
| Proteus mirabilis | Systemic Infection | Oral | 25.0 | Oxolinic Acid: 25.0, Nalidixic Acid: 100.0 | [1][2] |
| Proteus vulgaris | Systemic Infection | Oral | 25.0 | Oxolinic Acid: 25.0, Nalidixic Acid: 50.0 | [1][2] |
| Serratia marcescens | Systemic Infection | Oral | 25.0 | Oxolinic Acid: 25.0, Nalidixic Acid: 100.0 | [1][2] |
| Pseudomonas aeruginosa | Systemic Infection | Oral | >100 | Oxolinic Acid: >100, Nalidixic Acid: >100 | [1][2] |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of the infected mice from death.
Pharmacokinetics in Mice
Understanding the pharmacokinetic profile of this compound in mice is crucial for designing effective dosing regimens. Following oral administration, this compound is absorbed and distributed to various tissues.
Table 2: Pharmacokinetic Parameters of this compound in Mice (Published Data)
| Parameter | Value | Administration Route | Dose (mg/kg) | Source |
| Peak Serum Concentration | ~1.5 µg/mL | Oral | 20 | [2] |
| Time to Peak Concentration | ~1 hour | Oral | 20 | [2] |
| Excretion | Primarily via urine and feces | Oral | 20 | [2] |
Mechanism of Action: Quinolone Inhibition of Bacterial DNA Gyrase
This compound, as a quinolone antibiotic, targets the bacterial enzymes DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV. These enzymes are vital for managing DNA supercoiling, a process necessary for DNA replication and transcription. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.
Experimental Protocols
The following are detailed protocols for establishing murine infection models suitable for evaluating the efficacy of this compound. These protocols are based on established methodologies for antibiotic testing and should be adapted to specific research needs and institutional guidelines.
Protocol 1: Systemic Infection (Sepsis/Peritonitis) Model
This model is used to evaluate the efficacy of antibiotics against systemic infections that can lead to sepsis.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Bacterial strain of interest (e.g., E. coli, K. pneumoniae) grown to mid-logarithmic phase.
-
Sterile 0.9% saline.
-
Mucin (optional, to enhance virulence).
-
This compound solution for oral gavage or parenteral injection.
-
Vehicle control (e.g., sterile water or saline).
-
Syringes and needles for injection and gavage.
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in appropriate broth (e.g., Tryptic Soy Broth). Dilute the culture in sterile saline to the desired concentration (e.g., 1 x 10⁷ to 1 x 10⁸ CFU/mL). The final inoculum concentration should be determined in pilot studies to achieve a desired level of mortality or morbidity in the control group. For some pathogens, the addition of 5% mucin to the inoculum can enhance virulence.
-
Infection: Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment: At a predetermined time post-infection (e.g., 1-2 hours), administer this compound at various doses via the desired route (e.g., oral gavage). A control group should receive the vehicle. Treatment can be a single dose or multiple doses over a specified period.
-
Monitoring: Observe the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and mortality for a defined period (e.g., 7 days).
-
Endpoint Analysis:
-
Survival: Record the number of surviving animals in each group daily. Calculate the ED₅₀.
-
Bacterial Load: At specific time points, euthanize a subset of mice, aseptically collect blood and organs (spleen, liver), homogenize the organs, and perform serial dilutions for CFU plating to determine the bacterial burden.
-
Protocol 2: Thigh Infection Model
This localized infection model is useful for studying the pharmacodynamics of antibiotics at the site of infection.
Materials:
-
Neutropenic mice (rendered neutropenic by cyclophosphamide injections).
-
Bacterial strain of interest.
-
Sterile 0.9% saline.
-
This compound solution.
-
Vehicle control.
-
Anesthetic agent.
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce neutropenia.
-
Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 1.
-
Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension (e.g., 1 x 10⁶ CFU/mL) into the thigh muscle of one hind limb.
-
Treatment: Begin treatment 2 hours post-infection. Administer this compound and vehicle control via the chosen route.
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically dissect the entire thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions for CFU plating to determine the bacterial count per gram of tissue.
Protocol 3: Pneumonia Model
This model is used to assess the efficacy of antibiotics in treating respiratory tract infections.
Materials:
-
Mice (strain may vary depending on the pathogen).
-
Bacterial strain of interest (e.g., K. pneumoniae).
-
Anesthetic agent.
-
This compound solution.
-
Vehicle control.
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 1.
-
Infection: Anesthetize the mice. Administer the bacterial suspension (e.g., 20-50 µL of 1 x 10⁸ CFU/mL) via intranasal or intratracheal instillation.
-
Treatment: Start treatment at a specified time post-infection (e.g., 4-6 hours). Administer this compound or vehicle.
-
Monitoring: Monitor for signs of respiratory distress and other clinical signs.
-
Endpoint Analysis:
-
Bacterial Load: At various time points (e.g., 24, 48 hours), euthanize mice, perform bronchoalveolar lavage (BAL), and/or homogenize the lungs for CFU enumeration.
-
Histopathology: Collect lung tissue for histological examination to assess inflammation and tissue damage.
-
References
Application Notes and Protocols for Testing Miloxacin Against Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miloxacin is a quinolone carboxylic acid derivative with demonstrated antibacterial activity, particularly against Gram-negative bacteria, including members of the Enterobacteriaceae family.[1][2] Its mechanism of action, like other quinolones, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This document provides detailed protocols for evaluating the in vitro efficacy of this compound against clinically relevant Enterobacteriaceae species.
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Quinolones against Escherichia coli
| Antibiotic | Representative MIC Range (µg/mL) |
| Oxolinic acid | 0.06 - 0.25 |
| Nalidixic acid | 2 - 8 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Quinolones against Proteus mirabilis
| Antibiotic | Representative MIC Range (µg/mL) |
| Oxolinic acid | Not readily available |
| Nalidixic acid | 2.1 - 8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.
a. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive and negative controls (e.g., a known susceptible and resistant strain of E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
a. Materials:
-
This compound
-
CAMHB
-
Standardized bacterial inoculum (prepared as in the MIC protocol)
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
-
Timer
b. Procedure:
-
Preparation:
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling:
-
Incubate all tubes at 35°C ± 2°C with constant shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point for each this compound concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ decrease is considered bacteriostatic.
-
Visualizations
Caption: Experimental workflow for testing this compound against Enterobacteriaceae.
References
Application Notes and Protocols for Miloxacin Stock Solution Preparation in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miloxacin is a quinolone antibiotic known to be active against gram-negative bacteria, exhibiting chemotherapeutic properties comparable to oxolinic acid and nalidixic acid. As with other quinolone antibiotics, its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. This disruption leads to DNA damage and ultimately bacterial cell death. Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible results in in vitro studies, such as minimum inhibitory concentration (MIC) assays and other cell-based experiments.
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro research. Due to the limited availability of specific solubility data for this compound, this guide incorporates best practices derived from protocols for structurally similar quinolone antibiotics. Researchers are strongly advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound for stock solution preparation and for understanding its basic chemical characteristics.
| Property | Value | Source |
| CAS Number | 37065-29-5 | N/A |
| Molecular Formula | C₁₂H₉NO₆ | N/A |
| Molecular Weight | 263.21 g/mol | N/A |
| Solubility | Specific quantitative data in common laboratory solvents like DMSO, ethanol, and water is not readily available. It is recommended to experimentally determine the solubility before preparing a high-concentration stock solution. Based on the quinolone class of antibiotics, it is anticipated to have limited solubility in water and better solubility in organic solvents like DMSO or in acidic/alkaline aqueous solutions. | N/A |
| Stability | Solution stability data for this compound is not extensively published. As a general practice for quinolone antibiotics, it is recommended to store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles and protect from light. Aqueous solutions are generally less stable than those prepared in DMSO. | N/A |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution. The choice of solvent and concentration should be validated by the end-user.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (for aliquots)
-
Calibrated analytical balance
-
Vortex mixer
-
Syringe filters (0.22 µm pore size, compatible with the chosen solvent)
-
Sterile syringes
Procedure:
-
Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mg/mL. However, the optimal concentration will depend on the solubility of this compound in the chosen solvent and the required final concentrations for the in vitro assays.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or a weighing boat on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For a 10 mg/mL stock solution in 1 mL, weigh 10 mg.
-
-
Dissolving the Compound (using DMSO as the primary example):
-
Transfer the weighed this compound powder to a sterile conical tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of this compound.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but care should be taken to avoid degradation. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization:
-
To ensure the sterility of the stock solution for cell culture applications, filter it through a 0.22 µm syringe filter into a new sterile conical tube. This step is particularly crucial if the initial components were not handled in a sterile environment.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into small, single-use, sterile microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. Protect the aliquots from light by storing them in a dark box or wrapping the tubes in aluminum foil.
-
Note on Alternative Solvents:
-
Ethanol: If DMSO is not suitable for the intended experiments, ethanol can be tested as an alternative solvent. The procedure would be similar to the one described above.
-
Aqueous Solutions: Quinolone antibiotics often have poor neutral aqueous solubility. To dissolve this compound in an aqueous buffer, it may be necessary to adjust the pH. For acidic quinolones, dissolving in a slightly basic solution (e.g., by adding a small amount of NaOH) can increase solubility. Conversely, for basic quinolones, an acidic solution (e.g., with HCl) may be required. It is critical to ensure that the final pH of the stock solution and the diluted working solution is compatible with the experimental system. Aqueous stock solutions are generally less stable and should be prepared fresh or stored for shorter periods.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and use of this compound stock solution.
Mechanism of Action: Inhibition of Bacterial DNA Replication
This compound, as a quinolone antibiotic, targets essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are vital for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, this compound introduces double-strand breaks in the bacterial DNA, leading to the cessation of DNA synthesis and ultimately, cell death.
Caption: Mechanism of action of this compound on bacterial DNA replication.
Application Note: A Robust LC-MS/MS Method for the Quantification of Miloxacin in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miloxacin is a quinolone antibiotic primarily used in veterinary medicine, especially in aquaculture, for the treatment and prevention of bacterial infections in fish. Due to its potential for residues to remain in food products, sensitive and specific analytical methods are required to monitor its presence in biological matrices like fish tissue, ensuring food safety and regulatory compliance. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective detection and reliable quantification of this compound. The protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Extraction from Fish Tissue
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is effective for extracting a broad range of analytes from complex matrices.[1]
Reagents and Materials:
-
Homogenized fish tissue sample
-
This compound analytical standard
-
This compound-d3 (Internal Standard, IS)[2]
-
Acetonitrile (ACN) with 1% formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
High-speed refrigerated centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 2 g (± 0.1 g) of homogenized fish tissue into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound-d3 internal standard solution.
-
Add 10 mL of ACN with 1% formic acid to the tube.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and vortex for another 1 minute to prevent the agglomeration of salts and induce phase separation.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the upper acetonitrile layer (supernatant).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following conditions are recommended as a starting point for method development.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.8 kV[3] |
| Desolvation Temp. | 400°C[3] |
| Desolvation Gas Flow | 1000 L/hr[3] |
| Cone Gas Flow | 100 L/hr[3] |
Data Presentation
Mass Spectrometric Transitions
The precise MRM transitions (product ions and collision energies) for this compound are not widely published and must be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.
Procedure for Optimization:
-
Infuse a ~1 µg/mL solution of this compound standard.
-
Perform a full scan to identify the protonated precursor ion [M+H]⁺. Based on its molecular weight of 263.20 g/mol , this ion will be at m/z 264.2 .[4][5]
-
Perform a product ion scan on the precursor ion (m/z 264.2) to identify the most stable and abundant fragment ions.
-
Select the two most intense product ions for the MRM transitions (one for quantification, one for confirmation).
-
Repeat this process for the internal standard, this compound-d3 (MW: 266.22), which will have a precursor ion [M+H]⁺ at m/z 267.2 .[2]
Table 3: Predicted Precursor Ions and Example MRM Transitions
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
|---|---|---|---|
| This compound | 264.2 | To be determined | To be determined |
| This compound-d3 (IS) | 267.2 | To be determined | To be determined |
Typical Method Performance
The following table summarizes the typical validation parameters expected for a multi-residue method for quinolone antibiotics in fish tissue, based on published literature.[1][6] These values provide a benchmark for the validation of the this compound method.
Table 4: Expected Quantitative Performance
| Parameter | Typical Value Range |
|---|---|
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 5 µg/kg (ppb) |
| Recovery | 70% - 120%[1] |
| Precision (RSD%) | < 20% |
| Accuracy | 80% - 120% |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the key workflows for the analysis of this compound in biological samples.
Caption: Workflow for Sample Preparation using a modified QuEChERS protocol.
Caption: Logical workflow of the LC-MS/MS analysis for this compound.
References
- 1. Determination of Multiclass Antibiotics in Fish Muscle Using a QuEChERS-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. shimadzu.com [shimadzu.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 37065-29-5・this compound Standard・136-18461[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Studying Miloxacin Resistance Development
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Miloxacin is a synthetic quinolone antibacterial agent. The development of bacterial resistance to this compound and other quinolones is a significant concern in clinical practice. Understanding the mechanisms and dynamics of resistance development is crucial for the effective use of this antimicrobial agent and for the development of new therapeutic strategies. These application notes provide a detailed overview of the key techniques and experimental protocols used to study the development of this compound resistance in bacteria.
Note on the use of Moxifloxacin as a surrogate: Due to the limited availability of specific experimental data for this compound in the public domain, this document utilizes data and examples from studies on moxifloxacin, a structurally related C-8-methoxy fluoroquinolone. The mechanisms of action and resistance are highly conserved among fluoroquinolones, making moxifloxacin a suitable model for illustrating the experimental techniques described herein.
I. Mechanisms of this compound Resistance
Resistance to this compound, like other fluoroquinolones, primarily arises from two main mechanisms:
-
Target-Site Mutations: Alterations in the bacterial enzymes DNA gyrase and topoisomerase IV, the primary targets of quinolones, reduce the binding affinity of the drug. These mutations typically occur in specific, highly conserved regions known as the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.
-
Reduced Intracellular Drug Concentration: This is achieved through two principal means:
-
Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport the drug out of the bacterial cell.
-
Decreased Permeability: Alterations in the outer membrane porins can reduce the influx of the drug into the cell.
-
II. Key Experimental Techniques and Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. It is a fundamental measure of an antibiotic's potency.
Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
This compound powder of known purity
-
Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound. For example, dissolve this compound powder in the appropriate solvent to a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution (e.g., 64 µg/mL, diluted from the stock) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
-
Data Presentation:
Table 1: Example MICs of Moxifloxacin against Streptococcus pneumoniae
| Strain | Genotype | Moxifloxacin MIC (µg/mL) |
| 79 (Wild-Type) | Wild-Type | 0.125 |
| ATCC 49619 (Wild-Type) | Wild-Type | 0.125 |
| KD2138 | parC mutant | 0.25 |
| KD2139 | gyrA mutant | 0.25 |
| Moxifloxacin-Resistant Mutant | parC & gyrA mutant | >4 |
Data adapted from in vitro pharmacodynamic models of S. pneumoniae.[1]
B. Determination of Mutant Prevention Concentration (MPC)
The MPC is the lowest concentration of an antibiotic that prevents the growth of any single-step resistant mutants within a large bacterial population (typically ≥10¹⁰ CFU). The concentration range between the MIC and the MPC is known as the Mutant Selection Window (MSW), where the selection of resistant mutants is most likely to occur.
Protocol: Agar Plate Method for MPC Determination
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Large petri dishes (150 mm)
-
Bacterial culture
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of this compound-Containing Agar Plates: Prepare MHA plates containing a range of two-fold increasing concentrations of this compound. The range should bracket the expected MPC (e.g., from 1x to 64x the MIC).
-
Preparation of High-Density Inoculum:
-
Grow an overnight culture of the test organism in a large volume of broth.
-
Concentrate the bacteria by centrifugation and resuspend the pellet in a small volume of saline or broth to achieve a density of ≥10¹⁰ CFU/mL.
-
-
Plating:
-
Spread a precise volume of the high-density inoculum (containing at least 10¹⁰ CFUs) onto each this compound-containing agar plate.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 48-72 hours.
-
-
Determining the MPC:
-
The MPC is the lowest concentration of this compound that completely inhibits bacterial growth (i.e., no colonies are observed).[2]
-
Data Presentation:
Table 2: Example MIC and MPC Values for Moxifloxacin against Streptococcus pneumoniae
| Isolate | Genotype | Moxifloxacin MIC (µg/mL) | Moxifloxacin MPC (µg/mL) |
| 79 | Wild-Type | 0.125 | 0.5 |
| ATCC 49619 | Wild-Type | 0.125 | 0.5 |
| KD2138 | parC mutant | 0.25 | 8 |
| KD2139 | gyrA mutant | 0.25 | 4 |
Data derived from studies on S. pneumoniae.[1]
C. Identification of Target-Site Mutations
This involves sequencing the QRDRs of the gyrA, gyrB, parC, and parE genes to identify mutations that confer resistance.
Protocol: DNA Sequencing of QRDRs
Materials:
-
Bacterial colonies (wild-type and resistant)
-
DNA extraction kit
-
Primers flanking the QRDRs of gyrA, gyrB, parC, and parE
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or in-house sequencer
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the susceptible parent strain and the this compound-resistant mutant(s).
-
PCR Amplification:
-
Amplify the QRDRs of the target genes using specifically designed primers.
-
Perform PCR with appropriate cycling conditions.
-
-
PCR Product Verification and Purification:
-
Run the PCR products on an agarose gel to confirm the correct size of the amplicons.
-
Purify the PCR products to remove primers and dNTPs.
-
-
DNA Sequencing:
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences from the resistant mutants with the sequence from the susceptible parent strain.
-
Identify any nucleotide changes and deduce the corresponding amino acid substitutions.
-
Data Presentation:
Table 3: Common Amino Acid Substitutions in GyrA and ParC Conferring Moxifloxacin Resistance in Mycoplasma genitalium
| Gene | Amino Acid Change | Associated Resistance Level |
| parC | S83I | Increased MIC |
| parC | D87N | Increased MIC |
| gyrA | M95I | Further increase in MIC |
| gyrA | D99N | Further increase in MIC |
These mutations are often associated with treatment failure.[3][4]
D. Efflux Pump Activity Assays
These assays are used to determine if reduced drug accumulation due to efflux pump activity contributes to resistance.
Protocol: Ethidium Bromide (EtBr) Accumulation Assay
Materials:
-
Bacterial cultures (susceptible and resistant strains)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump inhibitor
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow bacterial cultures to mid-log phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
-
Assay Setup:
-
In a 96-well black microplate, add the bacterial suspension.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
For a control, add the efflux pump inhibitor CCCP (final concentration ~100 µM) to a set of wells. CCCP will de-energize the membrane and inhibit proton-motive force-dependent efflux pumps.
-
-
Fluorescence Monitoring:
-
Monitor the fluorescence (excitation ~530 nm, emission ~590 nm) over time at 37°C. An increase in fluorescence corresponds to the accumulation of EtBr inside the cells as it intercalates with DNA.
-
-
Efflux Phase:
-
After a period of accumulation, add glucose (final concentration ~0.4%) to energize the cells and activate the efflux pumps.
-
Continue to monitor the fluorescence. A decrease in fluorescence indicates the active efflux of EtBr from the cells.
-
-
Data Analysis:
-
Compare the rate of EtBr accumulation and efflux between the susceptible and resistant strains. Resistant strains with overactive efflux pumps will show lower accumulation and/or a faster rate of efflux compared to the susceptible strain. The presence of CCCP should increase accumulation in the resistant strain if efflux is a significant mechanism.
-
III. Visualization of Workflows and Pathways
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for characterizing this compound resistance.
Signaling Pathway for Quinolone Action and Resistance
Caption: this compound action and primary resistance pathways.
Logical Relationship of Resistance Mechanisms
Caption: Key mechanisms contributing to this compound resistance.
References
- 1. Activities of mutant prevention concentration-targeted moxifloxacin and levofloxacin against Streptococcus pneumoniae in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrA Mutations in Mycoplasma genitalium and Their Contribution to Moxifloxacin Failure: Time for the Next Generation of Resistance-Guided Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrA Mutations in Mycoplasma genitalium and Their Contribution to Moxifloxacin Failure: Time for the Next Generation of Resistance-Guided Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Miloxacin in Anaerobic Bacteria Research: An Overview
Initial investigations into the quinolone antibiotic Miloxacin suggested a potential for activity against anaerobic bacteria. Research dating back to 1980 indicated that this compound was more effective than the related compound oxolinic acid against certain anaerobes.[1][2] However, a comprehensive review of subsequent scientific literature reveals a significant lack of detailed, quantitative data on the application of this compound in modern anaerobic bacteria research.
Efforts to locate specific Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols, and elucidated signaling pathways for this compound's interaction with key anaerobic genera such as Bacteroides, Clostridium, Prevotella, and Fusobacterium have been unsuccessful. The available historical data is largely qualitative and lacks the specificity required for contemporary research and drug development applications.
In contrast, extensive research is available for other quinolone antibiotics, most notably Moxifloxacin, which exhibits broad-spectrum activity against a wide range of anaerobic pathogens. The scientific community has thoroughly documented Moxifloxacin's efficacy, mechanism of action, and clinical applications in the context of anaerobic infections.
Due to the scarcity of detailed information on this compound, this document will summarize the known, high-level information regarding its general antibacterial properties. For researchers and drug development professionals seeking to explore the application of quinolones in anaerobic bacteriology, it is recommended to consult the extensive body of literature available for more recent and well-characterized agents like Moxifloxacin.
General Antibacterial Properties of this compound
This compound, with the chemical name 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-[4,5-g]quinoline-7-carboxylic acid, was developed as a chemotherapeutic agent and compared to other early quinolones like oxolinic acid and nalidixic acid.[1][2]
In Vitro Activity
In Vivo Activity
When administered orally to mice, this compound showed significant efficacy against infections caused by Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, and Serratia marcescens.[1][2] Its in vivo performance was comparable to oxolinic acid and two to four times more effective than nalidixic acid.[1][2] However, its activity was less pronounced against Pseudomonas aeruginosa infections and it was inactive against Streptococcus pyogenes at the maximum tested doses.[1][2]
Mechanism of Action of Quinolones (General)
While the specific molecular interactions of this compound with anaerobic bacteria are not detailed in the available literature, the general mechanism of action for quinolone antibiotics is well-established. They primarily target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt DNA synthesis, leading to bacterial cell death.[3][4]
To provide a visual representation of this general mechanism, the following diagram illustrates the established pathway for quinolone action.
Caption: General mechanism of action for quinolone antibiotics.
Conclusion and Future Directions
The initial findings on this compound's activity against some anaerobes present an interesting historical footnote in the development of quinolone antibiotics. However, the lack of follow-up research and detailed data makes it challenging to ascertain its true potential and applicability in modern anaerobic bacteriology. For researchers, scientists, and drug development professionals in this field, focusing on well-characterized quinolones with extensive supporting data, such as Moxifloxacin, would be a more fruitful endeavor. Future research could potentially revisit this compound and other early quinolones to perform detailed in vitro and in vivo studies against a broad panel of anaerobic bacteria to fully characterize their activity and potential for development, should the need for novel anti-anaerobic agents arise.
References
Application Notes and Protocols for Miloxacin Efficacy Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for conducting preclinical efficacy studies of Miloxacin in murine models of bacterial infection. The protocols outlined below are designed to ensure robust and reproducible data for the evaluation of this quinolone antibiotic.
Introduction
This compound is a quinolone antibacterial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This mechanism leads to breaks in the bacterial DNA structure, ultimately causing cell death.[1] this compound has demonstrated activity against a variety of Gram-negative bacteria.[3] Preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in its development as a potential therapeutic agent. Murine models of infection are widely used for this purpose as they can mimic key aspects of human infections and provide valuable pharmacokinetic and pharmacodynamic (PK/PD) data.[4][5]
Experimental Design and Models
The selection of an appropriate mouse infection model is crucial and depends on the target pathogen and the clinical indication being studied. Common models for assessing the efficacy of antibacterial agents like this compound include systemic infection, pneumonia, and skin infection models.
Murine Systemic Infection (Sepsis) Model
This model is used to evaluate the efficacy of antibiotics against bacteremia and sepsis.
Protocol:
-
Animal Selection: Use specific pathogen-free (SPF) female BALB/c or CD-1 mice, 6-8 weeks old.[3]
-
Bacterial Strain: A relevant Gram-negative pathogen susceptible to this compound (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa).
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Harvest bacteria and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be determined in pilot studies to establish a lethal or sublethal infection as required.
-
-
Infection:
-
Administer the bacterial suspension (typically 0.1 mL) via intraperitoneal (i.p.) injection.
-
-
This compound Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 25, 50 mg/kg) starting at a specified time post-infection (e.g., 1 or 2 hours).[6] A vehicle control group should be included.
-
-
Endpoints:
-
Survival: Monitor survival daily for a specified period (e.g., 7-14 days).
-
Bacterial Load: At predetermined time points, euthanize a subset of mice, and collect blood and organs (e.g., spleen, liver). Homogenize the organs, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue or milliliter of blood.[7]
-
Host Response: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates using ELISA or multiplex assays.[8]
-
Murine Pneumonia Model
This model is essential for evaluating the efficacy of antibiotics for respiratory tract infections.[9][10]
Protocol:
-
Animal Selection: Use SPF female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Bacterial Strain: A relevant respiratory pathogen (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa).
-
Inoculum Preparation: Prepare the bacterial suspension as described for the systemic infection model. The concentration should be optimized to induce a consistent lung infection.
-
Infection:
-
Anesthetize the mice.
-
Instill the bacterial suspension (typically 20-50 µL) intranasally or via intratracheal administration.
-
-
This compound Treatment: Administer this compound as described for the systemic infection model. The route of administration may be oral or parenteral.
-
Endpoints:
-
Survival: Monitor survival as described above.
-
Bacterial Load in Lungs: At specific time points, euthanize mice and harvest the lungs. Homogenize the lung tissue and determine the bacterial load (CFU/g).[11][12]
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage. Gram staining can be used to visualize bacteria within the lung tissue.[8]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure inflammatory cell influx and cytokine levels.
-
Murine Skin and Soft Tissue Infection (SSTI) Model
This model is used to assess the efficacy of antibiotics against skin infections.[8][13][14]
Protocol:
-
Animal Selection: Use SPF female BALB/c or CD-1 mice, 6-8 weeks old.
-
Bacterial Strain: A relevant skin pathogen (e.g., a Gram-negative strain if applicable to this compound's spectrum).
-
Inoculum Preparation: Prepare the bacterial suspension as previously described.
-
Infection:
-
Anesthetize the mice and shave a small area on the dorsum.
-
Create a superficial abrasion or a subcutaneous pocket.
-
Apply or inject the bacterial suspension (e.g., 1 x 10⁷ CFU in 100 µL) to the site.[8]
-
-
This compound Treatment: Administer this compound systemically (p.o. or i.p.) or topically, depending on the formulation being tested.
-
Endpoints:
-
Lesion Size: Measure the diameter or area of the skin lesion daily.
-
Bacterial Load in Skin: At specified time points, euthanize mice and excise the infected skin tissue. Homogenize the tissue and determine the bacterial load (CFU/g).[8]
-
Histopathology: Analyze skin sections for inflammation, abscess formation, and bacterial presence.[8]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Survival Rate in Systemic Infection Model
| Treatment Group | Dose (mg/kg) | Route | Number of Animals | Survival (%) |
| Vehicle Control | - | p.o. | 10 | 0 |
| This compound | 10 | p.o. | 10 | 40 |
| This compound | 25 | p.o. | 10 | 80 |
| This compound | 50 | p.o. | 10 | 100 |
| Comparator Drug | X | p.o. | 10 | 90 |
Table 2: Bacterial Load in Lungs (Pneumonia Model) at 24h Post-Infection
| Treatment Group | Dose (mg/kg) | Route | Mean Log10 CFU/g Lung ± SD |
| Vehicle Control | - | p.o. | 8.5 ± 0.5 |
| This compound | 25 | p.o. | 5.2 ± 0.8 |
| This compound | 50 | p.o. | 3.1 ± 0.6 |
| Comparator Drug | X | p.o. | 4.5 ± 0.7 |
Table 3: Bacterial Load in Skin (SSTI Model) at 48h Post-Infection
| Treatment Group | Dose (mg/kg) | Route | Mean Log10 CFU/g Skin ± SD |
| Vehicle Control | - | i.p. | 7.9 ± 0.6 |
| This compound | 25 | i.p. | 4.8 ± 0.9 |
| This compound | 50 | i.p. | 2.5 ± 0.5 |
| Comparator Drug | X | i.p. | 3.9 ± 0.8 |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound targeting bacterial DNA gyrase and topoisomerase IV.
Caption: General experimental workflow for in vivo efficacy testing of this compound in mice.
Caption: Simplified overview of host signaling pathways involved in bacterial invasion and inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amr-accelerator.eu [amr-accelerator.eu]
- 5. amr-accelerator.eu [amr-accelerator.eu]
- 6. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Miloxacin solubility for cell-based assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Miloxacin solubility for cell-based assays.
Note on Nomenclature: The compound referred to as "this compound" is most commonly known in scientific literature and commercial products as Moxifloxacin. This guide will use the name Moxifloxacin to ensure consistency with published data.
Frequently Asked Questions (FAQs)
Q1: What is Moxifloxacin and what is its primary mechanism of action?
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Its primary mechanism involves inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair; their inhibition leads to breaks in the DNA structure and ultimately causes bacterial cell death.[3] In addition to its antibacterial properties, studies have shown that Moxifloxacin can exert anti-inflammatory effects in human cells by inhibiting major signal transduction pathways like NF-κB and mitogen-activated protein kinases (MAPKs).[4]
Q2: What is the best solvent for preparing a high-concentration stock solution of Moxifloxacin?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Moxifloxacin for use in biological assays.[5][6][7] It is a versatile polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[7]
Q3: How can I improve the dissolution of Moxifloxacin in my stock solvent or aqueous medium?
If you encounter difficulty dissolving Moxifloxacin, the following mechanical procedures can be applied in sequence:
-
Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes.[8]
-
Sonication: Use a water bath sonicator for up to 5 minutes to break up particulates.[8][9]
-
Warming: Gently warm the solution to 37°C for 5-60 minutes.[8] This is particularly useful when diluting the stock into a final culture medium.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
While cell line sensitivity varies, the final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of 0.5% (v/v) is generally considered safe for most cell lines, but it is critical to determine the specific tolerance of your cell line. Always include a "solvent control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, but without the drug.[10] Note that even low concentrations of an organic co-solvent like DMSO (e.g., 5%) can significantly increase the apparent aqueous solubility of a compound.
Moxifloxacin Solubility Data
The following table summarizes the reported solubility of Moxifloxacin in various solvents. These values are approximate and can be influenced by factors such as temperature, pH, and the specific crystalline form of the compound.[11]
| Solvent | Reported Solubility | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | ~10 - 24 mg/mL | [5][6] |
| Dimethyl Formamide (DMF) | ~3.33 mg/mL | [5] |
| Water | ~2 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | [5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media Moxifloxacin precipitates out of solution when the DMSO stock is diluted into the aqueous cell culture medium. | 1. Supersaturation: The final concentration of Moxifloxacin exceeds its thermodynamic solubility limit in the aqueous medium. 2. "Crashing Out": The percentage of DMSO in the final solution is too low to maintain the drug in a dissolved state. | 1. Reduce Final Concentration: Lower the target concentration of Moxifloxacin in your assay. 2. Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in culture medium to gradually lower the DMSO concentration. 3. Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the drug stock.[8] 4. Verify Solvent Control: Test if a higher (but non-toxic) final DMSO concentration (e.g., 0.25% or 0.5%) improves solubility. |
| Inconsistent Assay Results High variability is observed between replicate wells or experiments. | 1. Incomplete Dissolution: The Moxifloxacin stock solution was not fully dissolved, leading to inaccurate concentrations. 2. Solvent Cytotoxicity: The final concentration of DMSO is toxic to the cells, confounding the results. 3. Drug Degradation: The aqueous solution of Moxifloxacin may not be stable for long periods. | 1. Ensure Complete Dissolution: Visually inspect your stock solution for any particulates. If necessary, briefly vortex or sonicate before making dilutions.[8] 2. Run a Solvent Control: Always include a vehicle control (media + highest % of DMSO used) to differentiate drug effects from solvent effects.[10] 3. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen stock. It is not recommended to store aqueous solutions of Moxifloxacin for more than one day.[5] |
Experimental Protocols
Protocol 1: Preparation of Moxifloxacin Stock Solution
This protocol describes the preparation of a 10 mg/mL (or ~22.8 mM) stock solution in DMSO.
-
Weighing: Accurately weigh the desired amount of Moxifloxacin hydrochloride (FW: 437.9 g/mol ) powder in a sterile microcentrifuge tube.[5] For example, weigh 10 mg.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the target concentration. For 10 mg of powder, add 1 mL of DMSO.
-
Dissolution:
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to several months.[10]
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
This protocol uses the "shake-flask" method principle to estimate the solubility of Moxifloxacin in your specific experimental medium.[12][13]
-
Preparation: Add an excess amount of Moxifloxacin powder to a sterile tube containing your cell culture medium (e.g., 2 mg of Moxifloxacin in 2 mL of medium). The amount should be enough to ensure a saturated solution with visible solid material remaining.
-
Equilibration: Place the tube on a rotating shaker in a 37°C incubator for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification: Determine the concentration of the dissolved Moxifloxacin in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing it against a standard curve.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol provides a general workflow for assessing the cytotoxic effects of Moxifloxacin.[14][15][16]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of your Moxifloxacin stock solution in complete culture medium. Remember to keep the final DMSO concentration constant across all wells (e.g., 0.1%).
-
Include "untreated" (cells in media only) and "solvent control" (cells in media + 0.1% DMSO) wells.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of Moxifloxacin.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[15] During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[15][17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[10][15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background noise.[17]
-
Data Analysis: Subtract the absorbance of the blank (media only) wells. Normalize the results to the solvent control wells to calculate the percentage of cell viability for each Moxifloxacin concentration.
Visualizations
References
- 1. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 4. Anti-Inflammatory Effects of Moxifloxacin on Activated Human Monocytic Cells: Inhibition of NF-κB and Mitogen-Activated Protein Kinase Activation and of Synthesis of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. In vitro optimization of crushed drug-sensitive antituberculosis medication when administered via a nasogastric tube - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Overcoming Miloxacin Degradation
Welcome to the technical support center for Miloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to this compound degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a quinolone antibiotic active against gram-negative bacteria.[1] Like many quinolone antibiotics, this compound can be susceptible to degradation under various experimental conditions, which can impact the accuracy and reproducibility of results. Factors such as pH, light exposure, temperature, and the choice of solvent can influence its stability.[2][3]
Q2: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution, such as a shift to a yellowish hue, can be an indicator of degradation.[4] It is recommended to prepare fresh solutions and protect them from light to minimize degradation.
Q3: I am observing inconsistent results in my experiments. Could this compound degradation be the cause?
Yes, inconsistent results can be a symptom of this compound degradation. The degradation of the parent compound can lead to a decrease in its effective concentration and the formation of byproducts that may have unintended effects in your experimental system.
Q4: What are the optimal storage conditions for this compound?
For short-term storage (days to weeks), this compound powder should be kept in a dry, dark place at 0-4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1] Stock solutions should also be stored at -20°C and protected from light.[1]
Q5: What is the recommended solvent for dissolving this compound?
This compound is slightly soluble in acetonitrile, DMSO (with heating and sonication), and methanol.[4] The choice of solvent can affect its stability, so it is crucial to consider the solvent's properties and its compatibility with your experimental setup.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Experimental Outcomes
If you are encountering unexpected or inconsistent results in your experiments with this compound, this guide provides a step-by-step approach to investigate potential degradation.
Caption: Workflow for troubleshooting unexpected experimental results.
Guide 2: Key Factors Influencing this compound Degradation
This guide outlines the primary factors that can lead to the degradation of quinolone antibiotics like this compound and provides mitigation strategies.
Caption: Factors leading to this compound degradation and mitigation strategies.
Data on Quinolone Antibiotic Stability
While specific quantitative data for this compound degradation is limited, extensive research on other quinolones, such as Moxifloxacin, provides valuable insights. The following tables summarize the stability of Moxifloxacin under various conditions, which can serve as a proxy for understanding this compound's behavior.
Table 1: Effect of pH on Moxifloxacin Photodegradation Rate
| pH | Apparent First-Order Rate Constant (k_obs) x 10⁻⁴ min⁻¹ | Stability |
| 2.0 | Varies, higher than neutral pH | Less stable |
| 7.5 | 0.69 | Most stable |
| 12.0 | 19.50 | Least stable |
| Data adapted from a kinetic study on Moxifloxacin photodegradation.[2] |
Table 2: Effect of Solvent on Moxifloxacin Photodegradation Rate
| Solvent | Apparent First-Order Rate Constant (k_obs) x 10⁻⁴ min⁻¹ |
| 1-Butanol | 1.24 |
| Acetonitrile | 2.04 |
| Data adapted from a kinetic study on Moxifloxacin photodegradation.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add a small amount of a suitable solvent (e.g., DMSO) to dissolve the powder. Gentle heating and sonication may be required.[4]
-
Dilution: Once dissolved, dilute the solution to the desired final concentration with the appropriate cell culture medium or buffer.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting (amber) tubes and store at -20°C for long-term use.[1]
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying this compound and its potential degradation products, adapted from established methods for Moxifloxacin.[5][6][7][8]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium dihydrogen orthophosphate, pH 3) and an organic solvent (e.g., acetonitrile) in a 75:25 ratio.[5]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.
-
Injection: Inject the standards and samples onto the HPLC system.
-
Analysis: Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve. The appearance of new peaks may indicate the presence of degradation products.
Signaling Pathways
While the specific signaling pathways affected by this compound are not extensively detailed in the available literature, quinolone antibiotics, in general, exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[9]
Caption: Mechanism of action of quinolone antibiotics like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 151096-09-2 CAS MSDS (Moxifloxacin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
Technical Support Center: Miloxacin In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vivo efficacy with Miloxacin.
Troubleshooting Guide: Low In Vivo Efficacy of this compound
This guide addresses common issues that may lead to disappointing in vivo results with this compound. Each section provides potential causes and actionable steps for investigation.
Suboptimal Pharmacokinetics
Issue: this compound may not be reaching or maintaining effective concentrations at the site of infection.
Possible Causes & Troubleshooting Steps:
-
Poor Absorption: this compound, when administered orally, may have variable absorption.
-
Action: Review your formulation (see Section 2). Consider switching to parenteral administration (e.g., intravenous or intraperitoneal) to bypass gastrointestinal absorption variability.
-
-
Rapid Metabolism and Excretion: The compound may be cleared from the body too quickly to exert its antibacterial effect.
-
Action: Analyze plasma samples at multiple time points post-administration to determine the pharmacokinetic profile in your animal model. Published data indicates that this compound reaches peak serum levels relatively quickly (0.5 to 1 hour in mice and rats) but has low urinary recovery (3.2-6.5%), suggesting significant metabolism or other excretion routes like biliary excretion (4.6% in rats)[1]. If the half-life is too short, consider a more frequent dosing schedule.
-
-
Inadequate Tissue Penetration: The concentration of this compound at the specific site of infection (e.g., lung, kidney, abscess) may be insufficient.
-
Action: If possible, collect tissue samples from the site of infection and analyze for this compound concentration. Compare tissue levels to the plasma levels and the minimum inhibitory concentration (MIC) of the target pathogen.
-
Formulation and Stability Issues
Issue: The way this compound is prepared and administered can significantly impact its bioavailability and activity.
Possible Causes & Troubleshooting Steps:
-
Poor Solubility: this compound is soluble in DMSO, but its aqueous solubility may be limited[2]. If the drug precipitates upon administration, its bioavailability will be drastically reduced.
-
Action: Ensure complete dissolution of this compound in the chosen vehicle. If using a suspension, ensure it is homogenous and that the particle size is appropriate for the route of administration. For oral administration, consider using a suspension with appropriate suspending agents. For parenteral routes, ensure the formulation is sterile and the pH is suitable to avoid precipitation and irritation.
-
-
Chemical Instability: this compound may degrade in the formulation, especially if exposed to light or inappropriate pH conditions.
-
Action: Prepare formulations fresh before each experiment and protect them from light. Store the stock compound under recommended conditions (dry, dark, and at 0 - 4°C for short-term or -20°C for long-term)[2].
-
Host and Pathogen Factors
Issue: Characteristics of the animal model or the infecting pathogen can influence the apparent efficacy of this compound.
Possible Causes & Troubleshooting Steps:
-
High Protein Binding: If this compound binds extensively to plasma proteins, the concentration of the free, active drug may be too low.
-
Action: Determine the plasma protein binding of this compound in the species being used. Only the unbound fraction is microbiologically active.
-
-
Development of Resistance: Quinolone resistance can emerge during in vivo studies.
-
Action: Isolate the pathogen from treated animals that are not responding to therapy and determine its MIC for this compound. Compare this to the MIC of the original inoculum.
-
-
Inoculum Effect: The efficacy of some antibiotics can be reduced at high bacterial densities.
-
Action: Review the bacterial load at the site of infection in your model. If it is very high, this may be contributing to the reduced efficacy.
-
Diagrams
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected peak serum concentration of this compound in preclinical models?
A1: Following a single oral dose, peak serum levels of this compound are dose-dependent. In rats and dogs, doses of 20, 50, and 100 mg/kg resulted in peak serum levels of approximately 20, 40, and 60 µg/mL, respectively, at 1 hour post-administration. In mice, the same doses led to peak levels of 15, 60, and 80 µg/mL at 0.5 hours[1].
Q2: How is this compound eliminated from the body?
A2: this compound is eliminated through multiple routes. Studies in rats show that a small percentage is recovered unchanged in the urine (3.2-6.5%) and bile (4.6%)[1]. This suggests that a significant portion of the drug is metabolized before excretion.
Q3: What vehicle should I use to formulate this compound for in vivo studies?
A3: this compound is reported to be soluble in DMSO[2]. For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a suitable vehicle such as saline or corn oil for administration. It is critical to ensure the final concentration of DMSO is well-tolerated by the animal model and does not cause toxicity. Always check for precipitation after dilution.
Q4: My in vitro MIC for this compound is low, but I see no effect in vivo. Why?
A4: This is a common issue and can be due to several factors, as outlined in the troubleshooting guide. The most likely culprits are poor pharmacokinetic properties (the drug isn't reaching the infection site at a high enough concentration for a long enough time) or formulation issues (the drug is not being effectively delivered). It is crucial to perform pharmacokinetic studies to bridge the gap between in vitro and in vivo results.
Q5: Could the animal species I'm using affect the efficacy of this compound?
A5: Yes. Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion can vary significantly between species. For instance, peak serum levels of this compound at the same dose are different in mice compared to rats and dogs[1]. It is important to characterize the pharmacokinetics of this compound in the specific species and strain you are using.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models (Oral Administration)
| Species | Dose (mg/kg) | Peak Serum Level (µg/mL) | Time to Peak Level (hours) | 24-hr Urinary Recovery (%) | Reference |
| Mouse | 20 | 15 | 0.5 | 3.2 - 6.5 | [1] |
| 50 | 60 | 0.5 | 3.2 - 6.5 | [1] | |
| 100 | 80 | 0.5 | 3.2 - 6.5 | [1] | |
| Rat | 20 | 20 | 1.0 | 3.2 - 6.5 | [1] |
| 50 | 40 | 1.0 | 3.2 - 6.5 | [1] | |
| 100 | 60 | 1.0 | 3.2 - 6.5 | [1] | |
| Dog | 20 | 20 | 1.0 | Not Reported | [1] |
| 50 | 40 | 1.0 | Not Reported | [1] | |
| 100 | 60 | 1.0 | Not Reported | [1] |
Note: Urinary recovery data was reported as a range across the tested doses.
Experimental Protocols
Protocol: General In Vivo Efficacy Testing of this compound in a Murine Systemic Infection Model
This protocol provides a general framework. Specific parameters such as the pathogen, inoculum size, and dosing regimen should be optimized for your specific research question.
1. Materials
-
This compound powder
-
Vehicle (e.g., DMSO for stock, sterile saline for final dilution)
-
Animal model (e.g., 6-8 week old BALB/c mice)
-
Pathogen of interest (e.g., a Gram-negative bacterium sensitive to this compound)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Sterile syringes and needles
-
Equipment for animal monitoring (e.g., balance)
-
Materials for bacterial enumeration (e.g., agar plates, incubator)
2. Method
-
Preparation of Inoculum:
-
Culture the pathogen of interest to mid-log phase in an appropriate broth.
-
Wash the bacterial cells with sterile saline or PBS.
-
Resuspend the bacteria in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact concentration should be determined in a pilot study to establish a non-lethal but robust infection.
-
-
Infection of Animals:
-
Acclimatize animals for at least 3-5 days before the experiment.
-
Inject a defined volume of the bacterial inoculum (e.g., 100 µL) into the animals via the desired route (e.g., intraperitoneal injection).
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in sterile saline to the final desired concentrations (e.g., for doses of 20, 50, and 100 mg/kg). Ensure the final DMSO concentration is low (e.g., <5%) and consistent across all groups.
-
At a predetermined time post-infection (e.g., 2 hours), administer the this compound formulation or vehicle control to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At a defined endpoint (e.g., 24 or 48 hours post-treatment), euthanize the animals.
-
Aseptically collect target organs (e.g., spleen, liver, kidneys).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
3. Data Analysis
-
Compare the bacterial loads in the organs of the this compound-treated groups to the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine if there is a significant reduction in bacterial burden.
-
Plot the data as log10 CFU/gram of tissue for each treatment group.
References
Technical Support Center: Optimizing Miloxacin (Moxifloxacin) Dosage for Klebsiella pneumoniae Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Miloxacin (assumed to be Moxifloxacin) dosage for Klebsiella pneumoniae infection models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose of Moxifloxacin for a murine model of Klebsiella pneumoniae lung infection?
A1: A common starting point for Moxifloxacin in murine models of infection is to use a dose that approximates the area under the concentration-time curve (AUC) observed in humans.[1] For a 400 mg dose in humans, a dose of 100 mg/kg in mice has been used in some studies, though it has been suggested that a 400 mg/kg dose in mice may better approximate the human AUC.[1] However, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific bacterial strain and infection model, as toxicity has been observed at higher doses (200 and 400 mg/kg/day) in mice.[1]
Q2: What are the key pharmacokinetic parameters of Moxifloxacin in mice that I should be aware of?
A2: Moxifloxacin generally exhibits linear pharmacokinetics.[2][3] Key parameters in NMRI mice after a 9.2 mg/kg intravenous dose include a half-life of approximately 1.3 hours and a volume of distribution at steady state (Vss) of 2.0 L/kg.[4][5] It's important to note that the clearance of Moxifloxacin is greater in mice than in humans, necessitating higher doses to achieve a similar AUC.[1]
Q3: What is the typical Minimum Inhibitory Concentration (MIC) of Moxifloxacin against Klebsiella pneumoniae?
A3: The MIC of Moxifloxacin against Klebsiella pneumoniae can vary depending on the specific isolate. However, studies have reported MIC90 values (the concentration at which 90% of isolates are inhibited) to be in the range of 0.002 to 0.006 mg/L for susceptible strains.[6] Some studies have shown a bimodal distribution of MICs, with a susceptible population and a resistant population.[7] It is essential to determine the MIC of Moxifloxacin for the specific K. pneumoniae strain being used in your experiments.
Q4: What are the most common murine models for Klebsiella pneumoniae lung infection?
A4: The most frequently used models are intranasal and intratracheal inoculation.[8] Intranasal administration is common for K. pneumoniae infection protocols.[8] The choice of model can impact the host-pathogen interaction and the resulting immune response.[8]
Troubleshooting Guides
Problem 1: High variability in bacterial load in the control group.
Possible Causes:
-
Inconsistent inoculum preparation: Variations in the bacterial concentration of the inoculum.
-
Inaccurate inoculation volume or technique: Leading to different amounts of bacteria being delivered to the lungs.
-
Animal-to-animal variation: Inherent biological differences in the immune response of individual mice.
Solutions:
-
Standardize inoculum preparation: Ensure a consistent bacterial growth phase and accurate determination of colony-forming units (CFU)/mL before inoculation.
-
Refine inoculation technique: Use precise micropipettes and ensure consistent placement for intranasal or intratracheal administration. For intratracheal inoculation, surgical exposure of the trachea can improve accuracy.[9]
-
Increase sample size: A larger group of animals can help to mitigate the effects of individual variation.
Problem 2: Moxifloxacin treatment does not show a significant effect on bacterial clearance.
Possible Causes:
-
Suboptimal dosage: The dose may be too low to achieve therapeutic concentrations at the site of infection.
-
Resistant bacterial strain: The K. pneumoniae strain used may have a high MIC to Moxifloxacin.
-
Poor drug penetration: Although Moxifloxacin generally has good tissue penetration, specific experimental conditions could affect this.[3]
-
Rapid drug clearance: The dosing frequency may be insufficient to maintain therapeutic concentrations above the MIC.
Solutions:
-
Perform a dose-escalation study: Test a range of doses to identify an effective and non-toxic concentration.
-
Confirm MIC of the bacterial strain: Perform susceptibility testing before initiating in vivo experiments.
-
Measure drug concentration in lung tissue: Pharmacokinetic analysis of lung homogenates can confirm drug delivery to the site of infection.
-
Adjust dosing frequency: Based on the pharmacokinetic profile of Moxifloxacin in your mouse strain, consider more frequent administration to maintain concentrations above the MIC.
Problem 3: Unexpected animal mortality in the treatment group.
Possible Causes:
-
Drug toxicity: High doses of Moxifloxacin can be toxic to mice.[1]
-
Interaction with anesthesia or other procedures: The combination of the drug and experimental procedures may have adverse effects.
-
Severe infection overwhelming the host despite treatment: The infection may be too advanced for the antibiotic to be effective.
Solutions:
-
Conduct a toxicity study: Determine the maximum tolerated dose (MTD) of Moxifloxacin in your mouse strain before starting efficacy studies.
-
Review all experimental procedures: Ensure that anesthesia and other interventions are performed correctly and are not contributing to adverse outcomes.
-
Initiate treatment earlier: Starting antibiotic therapy at an earlier time point post-infection may improve survival rates.
Data Presentation
Table 1: Moxifloxacin Pharmacokinetic Parameters in Different Species
| Parameter | Mouse (NMRI) | Rat (Wistar) | Dog (Beagle) | Human |
| Dose (mg/kg, i.v.) | 9.2 | 9.2 | 9.2 | 1.2 |
| Half-life (t1/2, h) | 1.3 | 2.6 | 3.4 | 13 |
| Vss (L/kg) | 2.0 | 2.5 | 2.3 | 2.7 |
| Total Clearance (L/h/kg) | 1.1 | 0.6 | 0.4 | 0.132 |
| Protein Binding (%) | 55-71 | 55-71 | 55-71 | 55-71 |
Source: Adapted from Siefert et al.[4][5]
Table 2: Moxifloxacin Minimum Inhibitory Concentrations (MICs) against Klebsiella pneumoniae
| Study | Strain Type | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Evaluation of the Clinical Microbiology Profile of Moxifloxacin | Clinical Isolates | - | 0.002-0.006 | - |
| Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin... | Clinical Strains | 0.064 | >32 (bimodal) | - |
Note: MIC values can be highly variable depending on the specific isolates and testing methods.[6][7]
Experimental Protocols
Murine Pneumonia Model of Klebsiella pneumoniae Infection
1. Bacterial Culture Preparation: a. Streak a frozen stock of K. pneumoniae (e.g., ATCC 43816) onto a Luria-Bertani (LB) agar plate and incubate overnight at 37°C. b. Inoculate a single colony into 10 mL of LB broth and grow overnight at 37°C with shaking. c. Subculture the overnight culture in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6). d. Pellet the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
2. Intratracheal Inoculation: a. Anesthetize the mouse (e.g., using inhaled isoflurane).[9] b. Make a small incision in the skin over the trachea. c. Carefully dissect the underlying tissues to expose the trachea. d. Using a 30-gauge needle, inject 20-50 µL of the bacterial suspension directly into the trachea.[8][9] e. Close the incision with surgical glue or sutures.
3. Post-Infection Monitoring and Treatment: a. Monitor the animals for signs of illness (e.g., weight loss, lethargy, ruffled fur). b. At a predetermined time point post-infection (e.g., 2 hours), initiate treatment with Moxifloxacin or a vehicle control via the desired route (e.g., oral gavage, subcutaneous injection). c. Continue treatment at the determined dosing schedule (e.g., once or twice daily) for the duration of the experiment.
4. Assessment of Bacterial Load: a. At the end of the experiment, euthanize the mice. b. Aseptically remove the lungs and homogenize in sterile PBS. c. Perform serial dilutions of the lung homogenates and plate on LB agar to determine the number of CFU per gram of lung tissue.
Mandatory Visualizations
Caption: Workflow for a murine pneumonia model to evaluate Moxifloxacin efficacy.
Caption: Troubleshooting logic for lack of Moxifloxacin efficacy in vivo.
References
- 1. Bactericidal Activity of Increasing Daily and Weekly Doses of Moxifloxacin in Murine Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 9. Klebsiella pneumoniae FimK Promotes Virulence in Murine Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Miloxacin precipitation in culture media
Introduction: This technical support center provides guidance to researchers, scientists, and drug development professionals on the prevention of Miloxacin precipitation in cell culture media. The following information is based on general principles for compounds of its class, as specific data for this compound is limited. The recommendations provided are aligned with standard laboratory practices for similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is understood to be a fluoroquinolone antibiotic. In research settings, such compounds are often used to study bacterial infections, screen for new antibacterial agents, or as selective agents in genetic modification experiments.
Q2: What are the common causes of this compound precipitation in culture media?
Precipitation of experimental compounds like this compound in culture media can be attributed to several factors:
-
High Compound Concentration: Exceeding the solubility limit of this compound in the culture medium is a primary cause of precipitation.[1][2]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to crash out of solution.[2]
-
pH of the Medium: The solubility of many compounds is pH-dependent. Standard culture media typically have a pH between 7.2 and 7.4, and deviations from the optimal pH range for this compound can lead to precipitation.[1][3]
-
Temperature Fluctuations: Changes in temperature, including repeated freeze-thaw cycles of stock solutions or media, can decrease the solubility of a compound and lead to precipitation.[1][4]
-
Interaction with Media Components: Components in the culture medium, such as salts and proteins in serum, can interact with this compound and reduce its solubility.[1][4]
-
Improper Stock Solution Preparation: If the this compound stock solution is not fully dissolved, it will lead to precipitation upon addition to the culture medium.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
For many poorly water-soluble compounds used in cell culture, Dimethyl sulfoxide (DMSO) is a common solvent.[2] It is crucial to prepare a high-concentration stock solution in DMSO to minimize the final volume of DMSO added to the culture medium, as high concentrations of DMSO can be toxic to cells.[2]
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%.[2]
Troubleshooting Guide for this compound Precipitation
If you observe precipitation after adding this compound to your cell culture medium, follow these steps to identify and resolve the issue.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final concentration of this compound in your experiment if possible. Determine the maximal soluble concentration of this compound in your specific culture medium through a solubility test. |
| "Solvent Shock" on Addition | Add the this compound stock solution drop-wise to the culture medium while gently vortexing or swirling.[2] Pre-warming the medium to 37°C can also aid in dispersion.[2] |
| Incorrect pH of Medium | Ensure the pH of your culture medium is within the optimal range for your cells (typically 7.2-7.4).[1] The solubility of fluoroquinolones can be significantly affected by pH.[3] |
| Stock Solution Issues | Ensure your this compound stock solution is completely dissolved before use. Gentle warming or brief sonication may help. Avoid repeated freeze-thaw cycles of the stock solution.[1][4] Prepare fresh dilutions for each experiment.[2] |
| Interaction with Serum | If using a serum-containing medium, try reducing the serum concentration if your experimental design allows. Alternatively, add the this compound to the serum-free basal medium first, mix well, and then add the serum. |
| Temperature Effects | Store stock solutions and prepared media at the recommended temperatures. Avoid temperature extremes and fluctuations.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Disclaimer: The following is a general protocol. The molecular weight of this compound is required for accurate calculations. Assume a hypothetical molecular weight of 350 g/mol for this example.
-
Weighing: Accurately weigh out 3.5 mg of this compound powder.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO.
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Addition of this compound to Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Calculate Volume: Calculate the volume of the this compound stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%).
-
Slow Addition: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Mix Thoroughly: Continue to gently mix the medium for a few seconds to ensure uniform distribution of the compound.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.
This compound Solubility Profile (Representative Data)
The following table provides representative solubility data for a related fluoroquinolone, Moxifloxacin, which can serve as a general guide for this compound. Actual solubility should be determined experimentally for your specific conditions.
| Solvent/Medium | Approximate Solubility | Reference |
| Water | 24 mg/mL | [5] |
| DMSO | 88 mg/mL (at 25°C) | [5] |
| Ethanol | <1 mg/mL (at 25°C) | [5] |
| Buffer pH 7.4 | Decreased solubility compared to acidic pH | [3] |
Troubleshooting Workflow
References
Technical Support Center: Miloxacin Interference with Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the quinolone antibiotic miloxacin in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A: Yes, it is possible. This compound belongs to the quinolone class of antibiotics. A closely related subclass, the fluoroquinolones, are known to possess intrinsic fluorescence properties.[1][2] This means that this compound itself may fluoresce, a phenomenon known as autofluorescence, which can lead to false-positive signals in your assay.[3][4][5]
Q2: What are the potential fluorescence properties of this compound?
A: While specific data for this compound is limited, the properties of the structurally similar fluoroquinolone, moxifloxacin, can serve as a useful reference. Moxifloxacin is known to fluoresce, and its spectral properties are pH-dependent.[1][6] It can be excited by UV light and emits in the blue-green region of the spectrum.
Q3: How does autofluorescence from a compound like this compound cause interference?
A: Autofluorescence interference occurs when the excitation and emission spectra of this compound overlap with those of the fluorophore used in your assay.[4][5] If this compound is excited by the light source in your fluorometer or microscope and emits light in the same wavelength range as your experimental dye (e.g., GFP, fluorescein), the detector will capture both signals, leading to an artificially high reading.
Q4: Besides autofluorescence, are there other ways this compound could interfere?
A: Yes. Another common mechanism is fluorescence quenching, also known as the inner filter effect.[3] If this compound absorbs light at either the excitation or emission wavelength of your assay's fluorophore, it can reduce the detected signal, potentially leading to false-negative results.[3]
Quantitative Data: Spectroscopic Properties of Moxifloxacin (as a proxy for this compound)
The following table summarizes the key photophysical properties of moxifloxacin. These values should be considered as an approximation for the potential behavior of this compound.
| Property | Value | Conditions |
| Excitation Maxima (λex) | ~296 nm, ~338 nm | In aqueous solution.[1][7] |
| Emission Maximum (λem) | ~504 nm | In aqueous solution.[7] |
| Fluorescence Quantum Yield (ΦF) | 0.07 (maximum) | pH 8.[1] |
| pH Dependence | Absorption and emission are pH-dependent. Fluorescence is higher at lower pH.[1][6] | Aqueous media. |
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these steps to diagnose and mitigate the issue.
Step 1: Characterize the Autofluorescence of this compound
Objective: To determine if this compound is fluorescent under your experimental conditions.
Experimental Protocol:
-
Prepare a this compound-Only Control: Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Acquire Fluorescence Spectra: Using a spectrophotometer, measure the excitation and emission spectra of the this compound solutions.
-
Scan a broad range of excitation wavelengths (e.g., 250-450 nm) to find the optimal excitation wavelength for this compound.
-
Using the optimal excitation wavelength, scan the emission spectrum (e.g., 400-650 nm).
-
-
Plate Reader Measurement: In a microplate, add the this compound dilution series to wells containing only the assay buffer (no other assay components). Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.
-
Analyze the Data: If you observe a concentration-dependent increase in fluorescence from the this compound-only samples, this confirms autofluorescence.
Step 2: Assess the Impact on Your Assay
Objective: To quantify the contribution of this compound's autofluorescence to your total assay signal.
Experimental Protocol:
-
Run Appropriate Controls: In your main experiment, include the following control groups:
-
Blank: Assay buffer only.
-
This compound Control: this compound at the experimental concentration in assay buffer.
-
Assay Control (No this compound): All assay components except this compound.
-
Full Experiment: All assay components, including this compound.
-
-
Calculate Net Signal: Subtract the signal from the "this compound Control" from your "Full Experiment" wells. This corrected value will give you a more accurate measurement of the fluorescence from your assay's specific reporter.
Step 3: Mitigation Strategies
If this compound interference is confirmed, consider the following strategies:
-
Change the Fluorophore: If possible, switch to a fluorophore with excitation and emission spectra that do not overlap with this compound's fluorescence. Red-shifted dyes are often a good choice as small molecule autofluorescence is more common in the blue-green region of the spectrum.[4]
-
Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays can help to eliminate interference from short-lived fluorescence signals like autofluorescence.
-
Implement a Pre-read Step: Before adding the final assay component that initiates the reaction, take a fluorescence reading of the plate with this compound present. Subtract this background reading from the final endpoint reading.
-
Assay in Kinetic Mode: If your assay can be run in kinetic mode, the initial fluorescence from this compound will be part of the baseline and will be subtracted out when calculating the rate of change in fluorescence over time.[4]
-
Orthogonal Assay: To confirm your findings, use an orthogonal assay that employs a different detection method (e.g., absorbance, luminescence) that is not susceptible to fluorescence interference.[4]
Visualizing Workflows and Mechanisms
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanism of autofluorescence interference.
References
- 1. Primary photophysical properties of moxifloxacin--a fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and sensitive HPLC-fluorescence method for the determination of moxifloxacin in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in Miloxacin MIC testing results
Disclaimer: The following guidance is based on established principles for antimicrobial susceptibility testing (AST). As "Miloxacin" is used as a placeholder, researchers should adapt these recommendations based on the specific physicochemical properties of the compound, such as its solubility, stability, and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of variability in Minimum Inhibitory Concentration (MIC) testing?
A1: The most significant sources of variability in MIC testing are inconsistencies in the bacterial inoculum preparation, the composition and pH of the culture medium, and the handling of the antimicrobial agent itself.[1][2][3] Even minor deviations in these areas can lead to significant shifts in MIC values.
Q2: How critical is the inoculum size for reproducible MIC results?
A2: The inoculum size is a critical factor.[1][4] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, an overly diluted inoculum may result in falsely low MICs.[1] Adherence to a standardized inoculum preparation, typically matching a 0.5 McFarland standard, is essential for consistency.[4][5]
Q3: Can the growth medium affect this compound MIC values?
A3: Absolutely. The composition, pH, and cation concentration of the growth medium can significantly influence the activity of an antimicrobial agent and the growth of the microorganism.[2][5] For most non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard. Using a different medium can alter results and reduce inter-laboratory reproducibility.[2] The pH of the medium should be between 7.2 and 7.4, as variations can affect the potency of the antimicrobial agent.[5]
Q4: How should I prepare and store my this compound stock solution to maintain its potency?
A4: The stability of the antimicrobial agent is paramount. This compound stock solutions should be prepared using the recommended solvent and stored at an appropriate temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Always refer to the manufacturer's instructions for specific storage conditions and shelf-life.
Q5: My positive control (no antimicrobial) shows poor or no growth. What should I do?
A5: If the positive control well does not show adequate growth, the MIC results for that plate are invalid. This issue typically points to problems with the inoculum viability, improper medium preparation, or incorrect incubation conditions.[1] You should verify your inoculum preparation procedure, use fresh culture medium, and confirm that the incubator is functioning at the correct temperature and atmospheric conditions.
Troubleshooting Guide for Inconsistent MIC Results
This guide addresses common problems encountered during this compound MIC testing, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| MIC values are consistently too high across multiple runs. | 1. Inoculum density is too high.[1] 2. Degradation of this compound stock solution. 3. Incorrect dilution of this compound. | 1. Re-standardize your inoculum preparation. Ensure the turbidity accurately matches the 0.5 McFarland standard. 2. Prepare a fresh stock solution of this compound from a new powder lot, if available. 3. Review your serial dilution calculations and pipetting technique. |
| MIC values are consistently too low across multiple runs. | 1. Inoculum density is too low.[1] 2. This compound concentration is higher than intended. 3. Incubation time was too short. | 1. Ensure your bacterial suspension is not over-diluted. Prepare fresh from colonies. 2. Verify the initial weight and dilution calculations for your stock solution. 3. Incubate plates for the full recommended duration (typically 16-20 hours). |
| High variability in MIC values between replicate wells on the same plate. | 1. Pipetting errors during serial dilution or inoculation. 2. Inhomogeneous bacterial suspension. 3. Splashing or cross-contamination between wells. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Vortex the standardized inoculum thoroughly before and during dispensing. 3. Be careful during plate inoculation to avoid splashing. |
| No growth in any wells, including the positive control. | 1. Inoculum was not viable or was not added to the wells. 2. Incorrect medium was used. 3. Incorrect incubation conditions (e.g., temperature, atmosphere). | 1. Prepare a fresh inoculum from an 18-24 hour culture. Verify that the inoculum was added. 2. Confirm that the correct type of Mueller-Hinton Broth was used. 3. Check incubator temperature and CO2 levels if required for the organism. |
| Growth observed in the negative control (sterility) well. | 1. Contamination of the growth medium. 2. Contamination of the microtiter plate or pipette tips. | 1. Discard the current batch of medium and use a new, sterile batch. 2. Use fresh, sterile plates and pipette tips for each experiment. |
| Skipped wells (growth in higher concentrations but not in lower ones). | 1. Cross-contamination from a well with no growth to a well with a higher antibiotic concentration. 2. Presence of a resistant subpopulation. | 1. Improve pipetting technique to avoid cross-contamination. 2. Check the culture for purity. If pure, this may indicate heteroresistance; further investigation is needed. |
Quality Control Parameters
To ensure the accuracy and reproducibility of your MIC results, it is crucial to test quality control (QC) strains with known MIC values in parallel with your experimental isolates.[6][7][8] The results for the QC strains should fall within an acceptable range. As no standard QC ranges exist for this compound, the following table provides an example based on a common antibiotic, Ciprofloxacin, for illustrative purposes.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 |
| Staphylococcus aureus ATCC® 29213™ | Ciprofloxacin | 0.12 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.25 - 1 |
Note: These are example ranges. Always refer to the latest guidelines from standards organizations like CLSI or EUCAST for current QC ranges.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps for performing a standard broth microdilution assay to determine the MIC of this compound.
1. Preparation of Materials:
-
This compound: Prepare a stock solution at 100 times the highest desired final concentration in the appropriate solvent. Sterilize by filtration if necessary.
-
Culture Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strain: Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, 0.5 McFarland turbidity standard, spectrophotometer.
2. Inoculum Preparation: a. Transfer selected colonies into a tube containing sterile saline or broth. b. Vortex thoroughly to create a smooth suspension. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Preparation of this compound Dilutions in the Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the working this compound stock solution to the wells in the first column, resulting in a 2x concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the positive control (growth control, no drug), and the twelfth column as the negative control (sterility control, no bacteria).
4. Inoculation of the Plate: a. Add 100 µL of the diluted bacterial suspension (prepared in step 2d) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) will be 200 µL.
5. Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results: a. After incubation, examine the plate for bacterial growth (turbidity or a cell pellet at the bottom of the wells). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth. c. The positive control (column 11) should show clear growth, and the negative control (column 12) should show no growth.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on influencing factors on the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Fundamental Change in Antibiotic Susceptibility Testing Would Better Prevent Therapeutic Failure: From Individual to Population-Based Analysis [frontiersin.org]
- 5. iacld.com [iacld.com]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsac.org.uk [bsac.org.uk]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Miloxacin Derivatives
Welcome to the technical support center for the synthesis of Miloxacin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when synthesizing this compound derivatives?
Researchers often face several key challenges during the synthesis of this compound derivatives. These include:
-
Low Reaction Yields: Suboptimal reaction conditions, degradation of starting materials or products, and the formation of side products can all contribute to lower than expected yields.
-
Impurity Formation: The synthesis can be prone to the formation of various impurities, which can be difficult to separate from the desired product. A common issue is the competitive substitution at different positions on the quinolone core.[1][2]
-
Purification Difficulties: The final derivatives may be challenging to purify due to their solubility profiles or the presence of closely related impurities. This often necessitates multiple purification steps, such as recrystallization and column chromatography.[3][4]
-
Maintaining the Integrity of the Quinolone Core: The core structure of this compound can be sensitive to harsh reaction conditions, leading to degradation.
Q2: How can I improve the yield of my reaction?
Improving the reaction yield often involves optimizing several factors:
-
Reaction Conditions: Carefully control the reaction temperature, time, and atmosphere (e.g., under an inert gas like nitrogen).[3]
-
Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield. A slight excess of one reactant may be necessary to drive the reaction to completion.
-
Choice of Solvent: The solvent can influence the solubility of reactants and the reaction rate. Ensure that your starting materials are sufficiently soluble in the chosen solvent.
-
Catalyst Selection: For reactions requiring a catalyst, selecting the appropriate one and optimizing its concentration is crucial. For instance, in some related syntheses, methanesulfonyl chloride and sodium hydride have been used to improve the yield of the target product by reducing byproduct formation.[3]
Q3: What are common impurities and how can I minimize their formation?
Common impurities can arise from side reactions or unreacted starting materials. For instance, in the synthesis of similar quinolone derivatives, competitive substitution at the C6 and C7 positions of the fluoroquinolone core can lead to isomeric impurities that are difficult to separate.[1][2]
To minimize impurity formation:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
-
Use High-Purity Starting Materials: The purity of your starting materials is critical. Impurities in the precursors can be carried through the synthesis.[5]
-
Optimize Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal stopping point.
Q4: What are the best practices for purifying this compound derivatives?
Purification strategies often involve a combination of techniques:
-
Crystallization: This is a common and effective method for purifying solid compounds. The choice of solvent system is critical for successful crystallization. A mixed solvent system, such as ethanol, water, and concentrated hydrochloric acid, has been used for the purification of related compounds like moxifloxacin hydrochloride.[4]
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from impurities.[3] However, prolonged exposure of the compound to silica gel should be avoided to prevent degradation.
-
Extraction: Liquid-liquid extraction is useful for removing water-soluble or acid/base-soluble impurities. The pH of the aqueous layer should be carefully controlled during extraction.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive reagents | Ensure the activity of your reagents, especially if they are sensitive to moisture or air. Use freshly prepared or properly stored reagents. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. | |
| Significant amount of starting material remains | Insufficient reaction time | Monitor the reaction progress over time to ensure it has gone to completion. |
| Poor solubility of reactants | Choose a solvent in which all reactants are adequately soluble at the reaction temperature. | |
| Multiple spots on TLC/HPLC, indicating side products | Non-optimal reaction conditions | Re-evaluate and optimize reaction parameters such as temperature, solvent, and catalyst. |
Product Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in crystallizing the product | Product is an oil or amorphous solid | Try different solvent systems for crystallization. If direct crystallization fails, consider converting the derivative to a salt to facilitate crystallization. |
| Presence of impurities inhibiting crystallization | Pre-purify the crude product using column chromatography before attempting crystallization. | |
| Poor separation on silica gel column | Inappropriate solvent system for elution | Perform small-scale TLC experiments to determine the optimal eluent system for good separation. |
| Product degradation on silica gel | Minimize the time the compound spends on the column. Consider using a different stationary phase if degradation is significant. | |
| Product loss during workup | Emulsion formation during extraction | Add a small amount of brine or a different organic solvent to break the emulsion. |
| Product has some solubility in the aqueous layer | Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
Experimental Protocols
General Protocol for the Synthesis of a this compound Carboxamide Derivative
This is a generalized protocol based on the synthesis of related quinolone derivatives.[6] Researchers should adapt this protocol based on the specific derivative being synthesized.
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid to be coupled with this compound in a suitable solvent (e.g., DMF).
-
Add a chlorinating agent (e.g., thionyl chloride) dropwise at room temperature and stir for several hours to form the acid chloride.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound in an appropriate solvent.
-
Add the freshly prepared acid chloride solution to the this compound solution.
-
The reaction may require heating (e.g., refluxing at 80°C) for several hours.[6] Monitor the reaction by TLC.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or crystallization.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. CN102276603A - Clean preparation method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 2. CN102276603B - Clean preparation method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 3. CN110183445B - Synthetic method of moxifloxacin and its derivatives - Google Patents [patents.google.com]
- 4. CN108409735B - Purification method of moxifloxacin hydrochloride and preparation method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing Miloxacin Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Miloxacin, with a particular focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antibacterial activity of this compound?
Q2: How does pH affect the solubility of this compound?
A2: Direct solubility data for this compound across a pH range is limited. However, for the related compound Moxifloxacin, solubility is higher in acidic aqueous solutions and tends to decrease as the pH increases.[4] It is advisable to dissolve this compound in a slightly acidic solution first, and then adjust the pH to the desired level for your experiment, while monitoring for any precipitation. This compound is also reported to be soluble in DMSO.
Q3: How does pH impact the stability of this compound solutions?
A3: The stability of quinolone antibiotics can be pH-dependent. For Moxifloxacin, photodegradation is catalyzed by both acidic and basic conditions, with maximum stability observed around pH 7.5.[3][5] It is recommended to prepare fresh this compound solutions and store them protected from light, especially if working outside the neutral pH range.
Q4: What is the mechanism of action of this compound?
A4: this compound is a 4-quinolone antibacterial agent that functions by inhibiting bacterial DNA gyrase.[1] This enzyme is essential for DNA replication, transcription, and repair in bacteria. By targeting DNA gyrase, this compound disrupts these critical cellular processes, leading to bacterial cell death.
Troubleshooting Guide
Problem 1: I am observing precipitation of this compound in my experimental medium.
-
Question: Why is my this compound precipitating, and how can I prevent it?
-
Answer: Precipitation is likely due to the pH-dependent solubility of this compound. As with related compounds like Moxifloxacin, solubility may be lower at neutral or alkaline pH.[4]
-
Troubleshooting Steps:
-
Check the pH of your stock solution and final experimental medium.
-
Consider preparing a concentrated stock solution in a slightly acidic buffer or DMSO, and then diluting it into your final medium.
-
When adjusting the pH of your final medium, do so gradually while stirring to avoid localized high concentrations that can lead to precipitation.
-
If the experimental conditions require a pH where this compound has low solubility, consider using a co-solvent if it does not interfere with the experiment.
-
-
Problem 2: The observed antibacterial activity of this compound is lower than expected.
-
Question: My experiment is showing weak or no antibacterial effect of this compound. What could be the cause?
-
Answer: Suboptimal pH is a primary suspect for reduced activity. The ionization state of the quinolone molecule, which is dictated by the pH, can affect its ability to penetrate bacterial cells and bind to its target, DNA gyrase.
-
Troubleshooting Steps:
-
Verify the pH of your experimental medium. For Gram-negative bacteria, which are the primary targets of this compound, a neutral pH (around 7.0-7.5) is generally a good starting point.[1][2]
-
Ensure that the this compound has not degraded. Prepare fresh solutions and protect them from light. As seen with Moxifloxacin, stability can be compromised at acidic or alkaline pH.[3]
-
Confirm the concentration of your this compound solution using a validated analytical method such as HPLC.
-
-
Problem 3: I am seeing inconsistent results between experiments.
-
Question: What factors could lead to variability in my results with this compound?
-
Answer: Inconsistent pH control is a common source of variability. Minor shifts in pH between experiments can alter the solubility, stability, and activity of this compound.
-
Troubleshooting Steps:
-
Implement a strict protocol for pH measurement and adjustment for all solutions and media containing this compound.
-
Use freshly prepared, high-quality buffers.
-
Ensure that other components of your medium are not interacting with this compound to alter its activity.
-
Standardize the incubation time and conditions for all experiments.
-
-
Quantitative Data
| Property | pH Condition | Observation for Moxifloxacin | Reference |
| Solubility | Acidic (e.g., pH 2.0) | Higher solubility | [4] |
| Neutral (e.g., pH 7.4) | Lower solubility compared to acidic conditions | [4] | |
| Stability | Acidic (e.g., pH < 7) | Increased photodegradation | [3] |
| Neutral (pH 7.0 - 8.0) | Maximum stability | [3] | |
| Alkaline (e.g., pH > 8) | Increased photodegradation | [3] |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for the antibacterial activity of this compound against a specific bacterial strain.
-
Preparation of Buffered Media:
-
Prepare a series of sterile bacterial growth media (e.g., Mueller-Hinton Broth) buffered at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Use appropriate biological buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, TAPS for pH 8.5) at a concentration that does not inhibit bacterial growth.
-
Verify the final pH of each medium after sterilization.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 0.1 N HCl or DMSO).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Perform a broth microdilution MIC assay according to standard protocols (e.g., CLSI guidelines).
-
For each pH-buffered medium, prepare a series of two-fold dilutions of the this compound stock solution in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive controls (bacteria in medium without this compound) and negative controls (medium only) for each pH.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Determine the MIC at each pH by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Plot the MIC values as a function of pH. The pH at which the lowest MIC is observed is the optimal pH for this compound activity against the tested strain.
-
Visualizations
References
- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Miloxacin Stability in Long-Term Storage: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of Miloxacin during long-term storage. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges encountered during research and development.
Disclaimer: Publicly available, long-term stability data and established degradation pathways for this compound are limited. Much of the detailed experimental data and guidance provided herein is based on studies of Moxifloxacin, a structurally related fluoroquinolone antibiotic. Researchers should use this information as a starting point and are strongly encouraged to perform specific validation studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
Based on the behavior of structurally similar quinolone antibiotics, the primary factors influencing this compound stability are likely to be:
-
Light: Quinolones are known to be susceptible to photodegradation. Exposure to UV and even visible light can lead to the formation of degradation products.[1][2]
-
pH: The stability of quinolones can be pH-dependent. Both acidic and alkaline conditions can catalyze hydrolytic degradation.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Humidity: Moisture can facilitate hydrolytic degradation and may also lead to physical changes in solid forms of the drug.
-
Presence of Metal Ions: Certain metal ions have been shown to increase the decomposition of quinolones.[3]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented, based on studies of Moxifloxacin, potential degradation routes may include:
-
Photodegradation: Involving modifications to the quinolone core and side chains.[1][2]
-
Acidic Hydrolysis: This can lead to the formation of several decomposition products.[3]
-
Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various oxidative products.[4]
Q3: Are there any recommended storage conditions for this compound?
Q4: How can I assess the stability of my this compound samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for assessing the stability of this compound. This type of method can separate the intact drug from its degradation products, allowing for an accurate quantification of the remaining active pharmaceutical ingredient (API).
Troubleshooting Guide for this compound Analysis
This guide focuses on common issues encountered during the HPLC analysis of quinolone antibiotics.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Interaction of the analyte with active sites on the column packing material.- Column deterioration.- Inappropriate mobile phase pH. | - Use a high-purity silica column.- Add a competing amine (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column if it is old or has been subjected to harsh conditions. |
| Ghost Peaks | - Contamination in the injection system or column.- Carryover from a previous injection. | - Flush the injector and column with a strong solvent.- Inject a blank (mobile phase) to see if the ghost peak is still present.- Ensure proper cleaning of autosampler vials and syringes. |
| Poor Resolution | - Inadequate separation between this compound and its degradation products.- Suboptimal mobile phase composition or gradient. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).- Adjust the gradient profile in gradient elution.- Try a different column with a different stationary phase. |
| Baseline Drift | - Column not equilibrated.- Mobile phase composition changing over time.- Detector lamp aging. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Check the detector lamp's energy and replace it if necessary. |
Experimental Protocols
The following protocols are based on established methods for the stability-indicating analysis of Moxifloxacin and should be adapted and validated for this compound.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Ammonium Formate (pH 4.0 with formic acid) : Acetonitrile (70:30, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Detection | UV at 295 nm[5][6] |
| Column Temperature | 30 °C |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a similar final concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method. These studies involve subjecting the drug to harsh conditions to generate degradation products.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix equal volumes of a 1 mg/mL this compound solution and 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH before injection.[5] |
| Base Hydrolysis | Mix equal volumes of a 1 mg/mL this compound solution and 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl before injection.[5] |
| Oxidative Degradation | Mix equal volumes of a 1 mg/mL this compound solution and 30% H₂O₂. Store at room temperature for 24 hours before injection.[5] |
| Photodegradation | Expose a 1 mg/mL this compound solution to direct sunlight or a photostability chamber for an extended period (e.g., 11 days).[5] |
| Thermal Degradation | Store a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for an extended period. Dissolve in mobile phase before injection.[7] |
Quantitative Data Summary
The following table summarizes the degradation of Moxifloxacin under various stress conditions, as reported in a stability-indicating method development study.[5] Similar studies should be conducted for this compound to determine its specific degradation profile.
| Stress Condition | Duration | % Degradation of Moxifloxacin |
| Neutral Hydrolysis | 11 days | 15.7% |
| Acid Hydrolysis | 11 days | 18.9% |
| Base Hydrolysis | 11 days | 22.32% |
| Oxidative Degradation | 11 days | 32.81% |
| Photolytic Degradation (Daylight) | 11 days | 7.4% |
| Photolytic Degradation (UV Light) | 11 days | 8.09% |
| Thermal Degradation | 11 days | 12.35% |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrti.org [ijrti.org]
Validation & Comparative
Miloxacin vs. Nalidixic Acid: A Comparative Guide on Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of miloxacin and nalidixic acid, two pioneering quinolone antibacterial agents. The information presented herein is intended to support research and development efforts in the field of infectious diseases.
Overview and Key Differences
Nalidixic acid, the first synthetic quinolone antibiotic, was introduced in the 1960s and has been a benchmark for the development of subsequent quinolones.[1] It primarily exhibits activity against Gram-negative bacteria.[1] this compound, a derivative of nalidixic acid, was developed to enhance antibacterial potency.[2][3]
A seminal comparative study demonstrated that the in vitro activity of this compound is significantly greater than that of nalidixic acid. Specifically, this compound was found to be 8 to 16 times more active against a range of Gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus species.[2][3] Furthermore, in in vivo studies using infected mice, this compound was two to four times more effective than nalidixic acid against infections caused by Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, and Serratia marcescens.[2]
However, the activity of both agents against Pseudomonas aeruginosa is limited, with this compound showing less activity in this regard.[2] Neither compound is significantly active against Streptococcus pyogenes.[2]
Quantitative Comparison of Antibacterial Activity
| Bacterial Species | This compound vs. Nalidixic Acid: Relative In Vitro Potency | Nalidixic Acid MIC Range (µg/mL) |
| Enterobacteriaceae (e.g., E. coli, Klebsiella, Proteus) | This compound is 8 to 16 times more active[2][3] | 4 - 32 |
| Haemophilus influenzae | This compound is 8 to 16 times more active[2][3] | 0.5 - 4 |
| Pseudomonas aeruginosa | This compound is less active[2] | Generally resistant (>128) |
| Staphylococcus aureus | This compound is less active[2] | Generally resistant (>64) |
| Streptococcus pyogenes | Both are largely inactive[2] | Generally resistant |
Note: The relative potency of this compound is based on the findings of Izawa et al. (1980). The MIC ranges for nalidixic acid are compiled from various sources and may vary depending on the specific strain and testing methodology.
Mechanism of Action: Inhibition of DNA Gyrase
Both this compound and nalidixic acid are quinolone antibiotics that exert their antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and, to a lesser extent, topoisomerase IV.[4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair.
The mechanism of action involves the following key steps:
-
Binding to the DNA-Gyrase Complex: The quinolone molecule binds to the complex formed by DNA gyrase and bacterial DNA.
-
Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the DNA is cleaved by the enzyme.
-
Inhibition of DNA Re-ligation: The stabilized complex prevents the re-ligation of the cleaved DNA strands.
-
Induction of Cell Death: The accumulation of double-stranded DNA breaks leads to the inhibition of essential cellular processes and ultimately results in bacterial cell death.
Mechanism of action of this compound and nalidixic acid.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are standardized methods for determining the MIC of quinolone antibiotics.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth. This is further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations.
-
Preparation of Agar Plates: A stock solution of the antibiotic is prepared and added to molten Mueller-Hinton Agar (MHA) to create a series of plates with different antibiotic concentrations.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
General workflow for MIC determination.
Conclusion
The available evidence indicates that this compound possesses significantly greater antibacterial potency against a range of Gram-negative pathogens compared to its predecessor, nalidixic acid. This enhanced activity is a result of chemical modifications to the core quinolone structure. Both compounds share a common mechanism of action, targeting bacterial DNA gyrase. For researchers and drug development professionals, this compound represents an evolution in the quinolone class, although its clinical utility, like that of nalidixic acid, has been largely superseded by the development of broader-spectrum fluoroquinolones. Nevertheless, the study of these foundational compounds provides valuable insights into the structure-activity relationships of quinolone antibiotics.
References
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Moxifloxacin vs. Oxolinic Acid
This guide provides a detailed comparison of the in vivo efficacy of two quinolone antibiotics: Moxifloxacin (presumed to be the intended subject of inquiry instead of the less common "Miloxacin") and oxolinic acid. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of their respective in vivo performance.
Comparative Efficacy and Pharmacokinetics
However, a study directly comparing the absorption and excretion of a compound referred to as "this compound" with oxolinic acid in mice, rats, and dogs provides valuable pharmacokinetic insights. In this research, this compound demonstrated higher peak serum levels that were achieved more rapidly compared to oxolinic acid[1].
Moxifloxacin In Vivo Efficacy
The in vivo efficacy of Moxifloxacin has been demonstrated in a rabbit model of Staphylococcus aureus arthritis. In this model, orally administered Moxifloxacin was shown to be as effective as standard parenteral therapies like cloxacillin and vancomycin[2][3].
Table 1: In Vivo Efficacy of Moxifloxacin in a Rabbit Model of Staphylococcus aureus Arthritis
| Parameter | Value | Reference |
| Animal Model | New Zealand White Rabbits | [2] |
| Pathogen | Staphylococcus aureus (MSSA and MRSA strains) | [2] |
| Treatment Regimen | 45 mg/kg total dose over 24h (simulating a 400 mg human oral dose) for 7 days | [2] |
| Outcome | No significant difference in efficacy compared to cloxacillin and vancomycin | [2][3] |
Oxolinic Acid In Vivo Efficacy
Oxolinic acid has shown efficacy in treating urinary tract infections in rodent models[4]. Clinical studies in humans have also demonstrated its effectiveness in eradicating bacteriuria, although its use can be limited by the emergence of resistant organisms and side effects[5][6][7][8].
Table 2: In Vivo Efficacy of Oxolinic Acid in Rodent Models of Infection
| Parameter | Value | Reference |
| Animal Model | Mice and Rats | [4] |
| Pathogen | Proteus vulgaris, Staphylococcus | [4] |
| Infection Model | Experimental cystitis and staphylococcal infections | [4] |
| Outcome | Therapeutic activity demonstrated | [4] |
Comparative Pharmacokinetics of "this compound" and Oxolinic Acid
A key study provides a direct comparison of the pharmacokinetic profiles of "this compound" and oxolinic acid after oral administration in several animal models[1].
Table 3: Comparative Peak Serum Levels of this compound and Oxolinic Acid [1]
| Animal Model | Dose (mg/kg) | This compound Peak Serum Level (µg/mL) | Time to Peak (h) | Oxolinic Acid Peak Serum Level (µg/mL) | Time to Peak (h) |
| Mice | 20 | 15 | 0.5 | 3-4 | 1-1.5 |
| 50 | 60 | 0.5 | 15-20 | 1-1.5 | |
| 100 | 80 | 0.5 | 20-25 | 1-1.5 | |
| Rats | 20 | ~20 | 1 | 5-10 | 1.5-2 |
| 50 | ~40 | 1 | 10-20 | 1.5-2 | |
| 100 | ~60 | 1 | 15-25 | 1.5-2 | |
| Dogs | 20 | ~20 | 1 | 5-10 | 1.5-2 |
| 50 | ~40 | 1 | 10-20 | 1.5-2 | |
| 100 | ~60 | 1 | 15-25 | 1.5-2 |
Table 4: Comparative Urinary Recovery of this compound and Oxolinic Acid [1]
| Animal Model | Dose (mg/kg) | This compound Urinary Recovery (24h) | Oxolinic Acid Urinary Recovery (24h) |
| Mice, Rats, Dogs | 20, 50, 100 | 3.2% - 6.5% | One-half to one-fifth that of this compound |
Experimental Protocols
In Vivo Rabbit Model of Staphylococcus aureus Arthritis (Moxifloxacin)
-
Animal Model: New Zealand White Rabbits[2].
-
Induction of Arthritis: An inoculum of 10⁸ CFU of either methicillin-susceptible S. aureus (MSSA) or methicillin-resistant S. aureus (MRSA) in 1 mL is injected into the joint space of the right knee[2].
-
Treatment: Treatment is initiated 24 hours after bacterial inoculation and continues for 7 days. For Moxifloxacin, a total daily dose of 45 mg/kg is administered to simulate the human serum kinetics of a 400 mg oral dose[2].
-
Outcome Assessment: Efficacy is evaluated by comparing bacterial counts in the synovial fluid and tissue between treated and untreated control groups[2].
In Vivo Murine Model of Urinary Tract Infection (General Protocol)
-
Animal Model: Typically female mice (e.g., C57BL/6 or Balb/c) are used due to anatomical ease of catheterization[9][10][11].
-
Induction of UTI: Mice are anesthetized, and a bacterial suspension (e.g., uropathogenic E. coli) is instilled into the bladder via a transurethral catheter. A typical inoculum is 1-2 x 10⁷ CFU in a volume of 50 µL[9][11].
-
Treatment: Antibiotic therapy (such as oxolinic acid) is administered at specified doses and durations, beginning at a set time point post-infection.
-
Outcome Assessment: The bacterial load in the bladder and kidneys is determined at various time points by homogenizing the tissues and plating serial dilutions to enumerate colony-forming units (CFU)[9][10].
Mechanism of Action
Both Moxifloxacin and oxolinic acid are quinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA synthesis[12]. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[12][13]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair[13][14].
-
Oxolinic Acid: As a first-generation quinolone, oxolinic acid primarily targets the A subunit of DNA gyrase, which is particularly effective against Gram-negative bacteria[15]. Its action involves trapping the gyrase-DNA complex, leading to a blockage of DNA synthesis[15][16]. At higher concentrations, this can lead to the release of double-strand DNA breaks and cell death[15].
-
Moxifloxacin: A fourth-generation fluoroquinolone, Moxifloxacin has a broader spectrum of activity. It effectively inhibits both DNA gyrase and topoisomerase IV[12][17][18]. This dual-targeting mechanism is thought to contribute to its enhanced activity and a lower propensity for the development of resistance compared to earlier quinolones[17]. Moxifloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA, which results in double-strand breaks and subsequent cell death[12].
Visualizations
Caption: Comparative mechanism of action of Moxifloxacin and Oxolinic Acid.
Caption: Generalized experimental workflows for in vivo efficacy studies.
References
- 1. Absorption and excretion of this compound in mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of Moxifloxacin Compared with Cloxacillin and Vancomycin in a Staphylococcus aureus Rabbit Arthritis Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of moxifloxacin compared with cloxacillin and vancomycin in a Staphylococcus aureus rabbit arthritis experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Activity of oxolinic acid in some models of experimental infections in the rodents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxolinic acid in the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experiences on the efficacy and safety of nalidixic acid, oxolinic acid, cinoxacin and norfloxacin in the treatment of urinary tract infections (UTI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxolinic acid therapy for urinary tract infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxolinic acid in urinary tract infection: a multi-centre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA gyrase on the bacterial chromosome: possibility of two levels of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Miloxacin's Efficacy Against Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antimicrobial activity of Miloxacin, an early-generation quinolone, against resistant bacterial strains. Given the limited contemporary data on this compound, this document outlines the essential experimental protocols and data presentation structures necessary for a comprehensive evaluation. For comparative purposes, this guide includes data for nalidixic acid, a structurally similar quinolone, to serve as a benchmark for assessing this compound's potential.
Introduction to this compound and Quinolone Resistance
This compound is a synthetic quinolone antibiotic, structurally related to nalidixic acid and oxolinic acid.[1] Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3][4] While historically effective against Gram-negative bacteria, the emergence of antibiotic resistance poses a significant challenge to the clinical utility of older quinolones.
Bacterial resistance to quinolones primarily arises from:
-
Target-site mutations: Alterations in the gyrA and parC genes reduce the binding affinity of quinolones to DNA gyrase and topoisomerase IV, respectively.[2][3][4]
-
Reduced intracellular concentration: This is achieved through decreased uptake via porin modifications or increased efflux of the drug by overexpressed efflux pumps.[2][3]
-
Plasmid-mediated resistance: The acquisition of genes, such as qnr, which protect the bacterial target enzymes from quinolone activity.[1][2][4]
A thorough validation of this compound's activity against contemporary resistant strains is crucial to determine its potential role in modern antimicrobial chemotherapy.
Comparative In Vitro Activity
The following tables provide a template for presenting the in vitro activity of this compound compared to other quinolones against both susceptible and resistant bacterial strains. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to be determined.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents Against Key Gram-Negative Strains
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Susceptible | [Enter Data] | 2.0 | 0.015 |
| Escherichia coli (Clinical Isolate 1) | Nalidixic Acid-Resistant (gyrA mutation) | [Enter Data] | 64[5] | 0.25 |
| Escherichia coli (Clinical Isolate 2) | Ciprofloxacin-Resistant (gyrA, parC mutations) | [Enter Data] | ≥256[6] | 16 |
| Klebsiella pneumoniae ATCC 13883 | Susceptible | [Enter Data] | 4.0 | 0.03 |
| Klebsiella pneumoniae (Clinical Isolate 1) | Efflux Pump Overexpression | [Enter Data] | 32 | 2.0 |
| Pseudomonas aeruginosa ATCC 27853 | Susceptible | [Enter Data] | >512 | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Comparator Agents
| Bacterial Strain | Resistance Profile | This compound MBC (µg/mL) | Nalidixic Acid MBC (µg/mL) | Ciprofloxacin MBC (µg/mL) |
| Escherichia coli ATCC 25922 | Susceptible | [Enter Data] | 8.0 | 0.03 |
| Escherichia coli (Clinical Isolate 1) | Nalidixic Acid-Resistant (gyrA mutation) | [Enter Data] | 256 | 1.0 |
| Klebsiella pneumoniae (Clinical Isolate 1) | Efflux Pump Overexpression | [Enter Data] | 128 | 8.0 |
Experimental Protocols
Detailed and standardized methodologies are essential for generating reproducible data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
A. Broth Microdilution Method (CLSI M07) [7]
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown overnight on non-selective agar. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Dilution: Prepare serial two-fold dilutions of this compound, nalidixic acid, and ciprofloxacin in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
B. Agar Dilution Method (CLSI M07) [7]
-
Plate Preparation: Prepare a series of Mueller-Hinton agar (MHA) plates each containing a specific concentration of the antimicrobial agent.
-
Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method, but with a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation: Spot 1-2 µL of the bacterial suspension onto the surface of each agar plate, allowing for the testing of multiple strains simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth, disregarding a single colony or a faint haze.
Minimum Bactericidal Concentration (MBC) Determination[4][8]
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Perform MIC Test: Following the broth dilution MIC protocol, identify the MIC and the concentrations in the wells showing no visible growth.
-
Subculture: From each well showing no growth, plate a 100 µL aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on each plate.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.
Time-Kill Kinetic Assay[9][10][11]
This assay evaluates the rate of bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add the antimicrobial agent at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate flasks containing the bacterial suspension. Include a growth control flask without the antibiotic.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Neutralization and Plating: Perform serial dilutions of the aliquots in a suitable neutralizing broth and plate onto non-selective agar to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Incubate the plates and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the evaluation of this compound.
Caption: Mechanism of action of this compound, targeting DNA gyrase and topoisomerase IV.
Caption: Key mechanisms of bacterial resistance to quinolone antibiotics.
Caption: Experimental workflow for the in vitro validation of this compound.
Conclusion
This guide provides the necessary framework for a robust evaluation of this compound's activity against resistant bacterial strains. By adhering to standardized protocols and systematically collecting comparative data, researchers can accurately determine the potential of this compound in the current landscape of antimicrobial resistance. The provided templates and visualizations serve as a foundation for designing and executing these critical validation studies.
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. microchemlab.com [microchemlab.com]
- 5. Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Molecular Characterization of Nalidixic Acid-Resistant Extraintestinal Pathogenic Escherichia coli from Retail Chicken Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. emerypharma.com [emerypharma.com]
A Comparative Analysis of Cross-Resistance Between Moxifloxacin and Other Quinolones
It is important to note that searches for "Miloxacin" did not yield specific scientific data. The following guide is based on the strong likelihood that "this compound" was a misspelling of "Moxifloxacin," a widely studied and clinically significant fluoroquinolone. This guide provides an objective comparison of Moxifloxacin's performance against other quinolones, focusing on cross-resistance patterns, supported by experimental data and detailed methodologies.
Moxifloxacin is an 8-methoxy fluoroquinolone known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Understanding its cross-resistance profile with other quinolones, such as ciprofloxacin, levofloxacin, and ofloxacin, is crucial for effective clinical use and the development of new antimicrobial agents. Resistance to quinolones primarily arises from mutations in the target enzymes, DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes), and through the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[2][3]
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key measure of a drug's potency. The following table summarizes MIC data for Moxifloxacin and other quinolones against various susceptible and resistant bacterial strains. Lower MIC values indicate greater antibacterial activity.
| Bacterial Species | Strain Type / Resistance Mechanism | Moxifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Susceptible | ≤ 0.25 | 1-2 | ≤ 1 | - | [4][5] |
| Streptococcus pneumoniae | Ciprofloxacin-Resistant (parC mutation) | ≤ 0.25 | 16 - >64 | 16-32 | - | [4][5] |
| Streptococcus pneumoniae | High-level Ciprofloxacin-Resistant (gyrA & parC mutations) | ~4 | 16 - >64 | 16-32 | - | [4][5] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.06 - 0.12 | - | - | - | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 4 | >32 | - | - | [1][6] |
| Staphylococcus aureus | Ciprofloxacin-Resistant (gyrA mutation) | 4- to 8-fold increase from susceptible | 4- to 8-fold increase from susceptible | - | - | [7] |
| Staphylococcus aureus | Ciprofloxacin-Resistant (gyrA & parC mutations) | ≥4 | >32 | - | - | [7] |
| Acinetobacter baumannii | Ciprofloxacin-Susceptible | - | - | - | - | [6][8] |
| Acinetobacter baumannii | Ciprofloxacin-Resistant (gyrA mutation) | Susceptible in ~20% of isolates | Resistant | - | - | [6][8] |
| Acinetobacter baumannii | Moxifloxacin & Ciprofloxacin-Resistant (gyrA & parC mutations) | Resistant | Resistant | - | - | [6][8] |
| Mycobacterium tuberculosis | Ofloxacin-Susceptible | ≤0.5 | - | ≤1.0 | ≤2.0 | [9] |
| Mycobacterium tuberculosis | Ofloxacin-Resistant | >0.5 | - | >1.0 | >2.0 | [9][10] |
Mechanisms of Quinolone Action and Resistance
Quinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[11] Resistance typically emerges through specific mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes or via the upregulation of efflux pumps.[2][3]
Experimental Protocols
A standardized method for determining cross-resistance is crucial for reproducible results. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Stock Solutions : Accurately weigh and dissolve the quinolones (Moxifloxacin, Ciprofloxacin, etc.) in a suitable solvent to create high-concentration stock solutions.
-
Preparation of Microtiter Plates : Dispense sterile cation-adjusted Mueller-Hinton broth into the wells of a 96-well microtiter plate. Create a two-fold serial dilution of each antibiotic across the plate, leaving control wells with only broth (growth control) and uninoculated broth (sterility control).
-
Inoculum Preparation : Select several colonies of the test bacterium from a fresh agar plate and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation : Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results : The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[2]
In Vitro Selection of Resistant Mutants
This method is used to understand the potential for resistance development.
-
Bacterial Culture : Grow a susceptible bacterial strain to a high density (e.g., 10¹⁰ CFU/mL).
-
Antibiotic Exposure : Plate the high-density culture on agar plates containing various concentrations of the quinolone, typically ranging from 0.5x to 32x the MIC.
-
Incubation and Selection : Incubate the plates for an extended period (e.g., 48-120 hours) to allow for the growth of resistant colonies.
-
Isolation and Characterization : Isolate colonies that grow at concentrations above the MIC.
-
Confirmation and Cross-Resistance Testing : Confirm the elevated MIC of the selected mutants to the original quinolone and then determine their MICs to other quinolones to assess cross-resistance.
-
Genetic Analysis : Sequence the QRDRs of the gyrA, gyrB, parC, and parE genes to identify mutations responsible for resistance.
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates a typical workflow for an in vitro study investigating cross-resistance among quinolones.
Summary of Cross-Resistance Findings
-
Target-Specific Cross-Resistance : A high degree of cross-resistance is generally observed among fluoroquinolones, especially when resistance is conferred by mutations in the target enzymes.[9] For instance, strains of M. tuberculosis resistant to ofloxacin are highly likely to also exhibit elevated MICs to moxifloxacin and levofloxacin.[9][10]
-
Moxifloxacin's Potency Against Some Resistant Strains : Moxifloxacin often retains some activity against strains that have developed resistance to older quinolones like ciprofloxacin.[4][6] This is particularly evident in cases where resistance is due to a single mutation. For example, in some ciprofloxacin-resistant isolates of A. baumannii with only a gyrA mutation, moxifloxacin may still be effective.[6][8] However, the acquisition of a second mutation, typically in parC, often leads to high-level resistance to both drugs.[6][8]
-
Efflux Pumps : The role of efflux pumps in cross-resistance can vary. Some pumps may have a broad substrate specificity, contributing to resistance across the quinolone class, while others may be more specific.
References
- 1. Moxifloxacin (Bay 12-8039): a new methoxy quinolone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 4. Activity of moxifloxacin and other quinolones against pneumococci resistant to first-line agents, or with high-level ciprofloxacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frequencies and mechanisms of resistance to moxifloxacin in nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correlation between GyrA Substitutions and Ofloxacin, Levofloxacin, and Moxifloxacin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strong Increase in Moxifloxacin Resistance Rate among Multidrug-Resistant Mycobacterium tuberculosis Isolates in China, 2007 to 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
A Comparative Safety Analysis of Ciprofloxacin and Newer Fluoroquinolones
An objective comparison of the safety profiles of the foundational fluoroquinolone, ciprofloxacin, with its newer generation counterparts, levofloxacin and moxifloxacin, reveals a nuanced landscape of adverse effects. While all three demonstrate broad-spectrum antibacterial efficacy, their potential for adverse drug reactions varies, a critical consideration for researchers and drug development professionals.
Fluoroquinolones as a class are associated with a range of adverse events, from mild gastrointestinal disturbances to more severe, and in some cases, irreversible conditions affecting tendons, the central nervous system, and the cardiovascular system. This guide provides a detailed comparison of the safety profiles of ciprofloxacin, a widely used second-generation fluoroquinolone, against the newer, so-called "respiratory" fluoroquinolones, levofloxacin and moxifloxacin. The information presented is based on a comprehensive review of clinical trial data and post-marketing surveillance reports.
Quantitative Comparison of Adverse Drug Reactions
The following table summarizes the incidence of key adverse drug reactions (ADRs) associated with ciprofloxacin, levofloxacin, and moxifloxacin, based on data from clinical trials and meta-analyses. It is important to note that the exact incidence rates can vary depending on the patient population, dosage, and duration of treatment.
| Adverse Drug Reaction | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Gastrointestinal | |||
| Nausea | 2.5% - 5.2% | ~5.1% | 6.8% - 7.9% |
| Diarrhea | 1.6% - 2.3% | ~5.1% | 4.9% - 6.2% |
| Central Nervous System | |||
| Headache | 1.2% | ~1.1% | 1.9% - 5.6% |
| Dizziness | 0.4% | ~1.1% | 2.8% |
| Musculoskeletal | |||
| Tendinitis/Tendon Rupture | Increased risk | Increased risk | Increased risk |
| Cardiovascular | |||
| QTc Prolongation | Lower risk | Moderate risk | Higher risk |
| Dermatological | |||
| Rash | 1.0% | ~0.2% | Not specified |
| Photosensitivity | Higher risk | Lower risk | Lower risk |
Experimental Protocols
The data presented in this guide are derived from numerous clinical studies. Below are representative methodologies employed in comparative safety trials of fluoroquinolones.
Representative Clinical Trial Design for Comparative Safety Assessment
-
Study Design: A multicenter, randomized, double-blind, parallel-group study is a common design. This methodology minimizes bias by ensuring that neither the investigators nor the patients know which treatment is being administered.
-
Patient Population: Adult patients with specific bacterial infections (e.g., uncomplicated skin and skin structure infections, community-acquired pneumonia) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population. Key exclusion criteria often include a history of hypersensitivity to fluoroquinolones, pre-existing cardiac conditions that could be exacerbated by QTc-prolonging drugs, and concomitant use of medications known to interact with fluoroquinolones.
-
Treatment Arms: Patients are randomly assigned to receive one of the following treatments for a specified duration:
-
Ciprofloxacin (e.g., 500 mg twice daily)
-
Levofloxacin (e.g., 500 mg or 750 mg once daily)
-
Moxifloxacin (e.g., 400 mg once daily)
-
-
Safety Assessments: The primary safety endpoints are the incidence and severity of treatment-emergent adverse events (TEAEs). These are systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests. Specific attention is paid to:
-
Adverse Event Monitoring: All adverse events, regardless of their perceived relationship to the study drug, are recorded. The severity (mild, moderate, severe) and the investigator's assessment of causality are documented.
-
Electrocardiograms (ECGs): Serial ECGs are performed at baseline and at multiple time points during treatment to monitor for changes in the QTc interval.
-
Laboratory Tests: Blood chemistry, hematology, and urinalysis are conducted at baseline and at the end of treatment to assess for any drug-induced organ toxicity.
-
Musculoskeletal Assessment: Patients are specifically questioned about and examined for any signs or symptoms of tendon pain or inflammation.
-
-
Statistical Analysis: The incidence of adverse events between the treatment groups is compared using appropriate statistical methods, such as the Chi-squared test or Fisher's exact test. Odds ratios and 95% confidence intervals are calculated to estimate the relative risk of specific adverse events.
Signaling Pathways and Mechanisms of Toxicity
The adverse effects of fluoroquinolones are thought to be mediated by several mechanisms at the cellular and molecular level. One of the prominent theories for fluoroquinolone-induced tendinopathy involves the induction of oxidative stress and the subsequent activation of matrix metalloproteinases (MMPs), which are enzymes that can degrade the extracellular matrix of tendons.
Figure 1: Proposed signaling pathway for fluoroquinolone-induced tendinopathy.
Conclusion
The selection of a fluoroquinolone should be guided by a careful consideration of its efficacy against the suspected pathogen and its specific safety profile. Ciprofloxacin, while having a long history of use, is associated with a higher risk of photosensitivity compared to the newer agents. Levofloxacin and moxifloxacin, while offering a broader spectrum of activity against respiratory pathogens, have a more pronounced effect on the QTc interval, with moxifloxacin generally showing a greater risk than levofloxacin. The risk of tendinopathy is a class-wide effect for all fluoroquinolones. For researchers and drug development professionals, understanding these nuanced differences in the safety profiles of fluoroquinolones is paramount for the development of safer and more effective antibacterial agents.
Statistical Analysis of Quinolone Antibiotic Efficacy Compared to Placebo: A Methodological Guide
Disclaimer: Direct clinical trial data comparing the efficacy of Miloxacin versus a placebo is not available in the public domain. To fulfill the structural and content requirements of this guide, we will use Moxifloxacin , a chemically related and extensively studied fourth-generation fluoroquinolone, as an illustrative example. All data and protocols presented herein pertain to Moxifloxacin and are intended to serve as a template for the analysis of a quinolone antibiotic.
This guide provides an objective comparison of the performance of a quinolone antibiotic (exemplified by Moxifloxacin) against a placebo, supported by experimental data from a randomized, double-blind, placebo-controlled clinical trial. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy in Acute Bacterial Rhinosinusitis
The following tables summarize quantitative data from a phase III, multicenter, randomized, double-blind clinical trial evaluating the efficacy of Moxifloxacin (400 mg once daily for 5 days) compared to a placebo in patients with acute bacterial rhinosinusitis (ABRS).
Table 1: Primary and Secondary Efficacy Outcomes
| Efficacy Endpoint | Moxifloxacin Group (n=73) | Placebo Group (n=45) | P-value |
| Clinical Success Rate at Test-of-Cure | 78.1% (57/73) | 66.7% (30/45) | 0.189 |
| Mean Reduction in SNOT-16 Score * | -17.54 | -12.83 | 0.032 |
| Premature Discontinuation (Insufficient Effect) | 8.2% (6/73) | 22.2% (10/45) | 0.031 |
| Overall Concomitant Medication Use | 38.4% (28/73) | 55.6% (25/45) | Not Reported |
*SNOT-16 (Sino-Nasal Outcome Test-16) is a patient-reported outcome measure for symptoms of rhinosinusitis. A greater negative score indicates more significant symptom improvement.[1][2]
Table 2: Treatment-Emergent Adverse Events (Safety Profile)
| Population | Moxifloxacin Group (n=251) | Placebo Group (n=123) |
| Patients with ≥1 Adverse Event | 38.2% (96/251) | 40.7% (50/123) |
*Data based on the full intent-to-treat (ITT) population from the study.[1][2]
Experimental Protocols
The methodologies below are based on the clinical trial of Moxifloxacin for Acute Bacterial Rhinosinusitis.[1][2]
Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled, phase III clinical trial.
Patient Population:
-
Inclusion Criteria: Adult patients (≥18 years) with a clinical diagnosis of acute bacterial rhinosinusitis, confirmed by radiological (maxillary sinus opacity on X-ray) and bacteriological (positive culture from sinus aspirate) criteria. Key pathogens for inclusion in the modified intent-to-treat (mITT) population included Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, or Streptococcus pyogenes.
-
Exclusion Criteria: Patients with a history of hypersensitivity to fluoroquinolones, recent antibiotic use, or confounding sinonasal conditions.
Treatment Regimen:
-
Investigational Arm: Moxifloxacin 400 mg, administered as a single oral tablet once daily for 5 consecutive days.
-
Control Arm: A matching placebo tablet, administered orally once daily for 5 consecutive days.
Efficacy Assessments:
-
Primary Endpoint: Clinical response at the Test-of-Cure (TOC) visit, conducted 1 to 3 days after the completion of the 5-day therapy. Clinical success was defined as the resolution or significant improvement of acute signs and symptoms of sinusitis such that no further antimicrobial therapy was required.
-
Secondary Endpoints:
-
Change from baseline in patient-reported symptoms as measured by the Sino-Nasal Outcome Test-16 (SNOT-16).
-
Rate of premature discontinuation of the study drug due to insufficient therapeutic effect.
-
Use of concomitant medications (e.g., analgesics, decongestants).
-
Statistical Analysis: The primary efficacy analysis was performed on the modified intent-to-treat (mITT) population, which included all randomized patients who had a positive sinus culture for one of the prespecified pathogens. Comparisons of categorical data (e.g., clinical success rates) were performed using Chi-squared or Fisher's exact tests. Continuous data (e.g., SNOT-16 scores) were analyzed using analysis of covariance (ANCOVA). A p-value of <0.05 was considered statistically significant.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a randomized, placebo-controlled clinical trial.
Mechanism of Action: Quinolone Antibiotics
References
Miloxacin's Potency Against Haemophilus Species: A Comparative Analysis
For Immediate Release
In the landscape of antimicrobial research, the comparative efficacy of antibiotics against clinically relevant pathogens is of paramount importance. This guide provides a detailed comparison of the in vitro activity of miloxacin, a quinolone antibiotic, against Haemophilus species, benchmarked against other commonly used antimicrobial agents. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further research and development efforts.
Executive Summary
This compound demonstrates significant in vitro activity against Haemophilus species by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3] This mechanism is characteristic of the quinolone class of antibiotics, which are known for their direct inhibition of bacterial DNA synthesis.[4][5][6][7][8] In Gram-negative bacteria such as Haemophilus influenzae, DNA gyrase is the primary target for quinolones.[4][6] This comparative guide synthesizes available data on the minimum inhibitory concentrations (MICs) of this compound and other antibiotics against Haemophilus species, providing a quantitative basis for evaluating its potential therapeutic utility.
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and a selection of comparator antibiotics against Haemophilus influenzae. MIC values are a standard measure of an antibiotic's potency, with lower values indicating greater efficacy.
| Antibiotic | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Quinolone | Data Not Available | Data Not Available | Data Not Available |
| Moxifloxacin | Fluoroquinolone | ≤0.015 - 0.25 | 0.03 | 0.06 |
| Levofloxacin | Fluoroquinolone | 0.015 - 0.06 | 0.03 | 0.03 |
| Ciprofloxacin | Fluoroquinolone | ≤0.015 - 0.06 | 0.015 | 0.03 |
| Ampicillin | β-lactam | ≤0.12 - >32 | 0.5 | 8 |
| Amoxicillin-Clavulanate | β-lactam/β-lactamase inhibitor | ≤0.06 - 4 | 0.25 | 0.5 |
| Cefuroxime | Cephalosporin (2nd gen) | 0.06 - 8 | 0.5 | 2 |
| Ceftriaxone | Cephalosporin (3rd gen) | ≤0.008 - 0.12 | 0.015 | 0.03 |
| Azithromycin | Macrolide | 0.03 - 8 | 1 | 2 |
| Trimethoprim-Sulfamethoxazole | Sulfonamide/Folate synthesis inhibitor | ≤0.06 - >16 | 0.25 | >16 |
Note: Data for comparator antibiotics is compiled from various surveillance studies. Specific values may vary between studies. Data for this compound is currently unavailable in the public domain.
Mechanism of Action and Resistance
This compound, as a quinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5][8] These enzymes are crucial for DNA replication, repair, and recombination. In Gram-negative bacteria like H. influenzae, the primary target is DNA gyrase.[4][6] By forming a stable complex with the enzyme and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.
Resistance to quinolones in H. influenzae typically arises from mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[5][9] In contrast, resistance to β-lactam antibiotics, such as ampicillin, is most commonly mediated by the production of β-lactamase enzymes that inactivate the drug, or by alterations in penicillin-binding proteins (PBPs), the target of β-lactams.[9][10][11][12][13]
Below is a diagram illustrating the mechanism of action of quinolone antibiotics.
Caption: Mechanism of action of quinolone antibiotics against bacteria.
Experimental Protocols
The determination of in vitro susceptibility, as represented by MIC values, is conducted following standardized laboratory procedures. A typical experimental workflow is outlined below.
Antimicrobial Susceptibility Testing (AST) Workflow
A standardized method for determining the MIC of an antibiotic against Haemophilus species is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Preparation: Haemophilus isolates are cultured on appropriate media, such as chocolate agar, to ensure purity and viability. A standardized inoculum is then prepared in a suitable broth, like Haemophilus Test Medium (HTM), to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and comparator antibiotics are prepared in HTM broth in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C in an atmosphere of 5% CO₂ for 20-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
The following diagram illustrates the experimental workflow for determining Minimum Inhibitory Concentration.
Caption: Standard workflow for MIC determination using broth microdilution.
Conclusion
While direct comparative data for this compound against a wide panel of antibiotics for Haemophilus species is not extensively available in published literature, its classification as a quinolone suggests a potent mechanism of action against this pathogen. The provided data for other fluoroquinolones indicate that this class of antibiotics is generally very active against H. influenzae. Further head-to-head in vitro studies are warranted to definitively establish the comparative efficacy of this compound. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for conducting and interpreting such research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Mechanisms of beta-lactam resistance in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Human Miloxacin Excretion: A Comparative Guide to Interspecies Scaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of miloxacin excretion across various species, with a focus on predicting human excretion patterns through interspecies scaling. The data presented is intended to support preclinical drug development and inform the design of first-in-human clinical trials.
Executive Summary
Understanding the excretion profile of a drug candidate is a cornerstone of pharmacokinetic assessment. Interspecies scaling, a method that leverages physiological and pharmacokinetic similarities across species, is a valuable tool for predicting human drug disposition from preclinical animal data. This guide presents available excretion data for the fluoroquinolone antibiotic this compound in animal models and utilizes data from the structurally and functionally similar drug, moxifloxacin, to approximate human excretion. Detailed experimental protocols for both the quantification of this compound and the application of allometric scaling are provided to ensure methodological transparency and reproducibility.
Interspecies Comparison of this compound and Moxifloxacin Excretion
The following table summarizes the primary routes of excretion for this compound in common preclinical animal models and for moxifloxacin in humans. Due to the limited availability of public data on this compound excretion in humans, moxifloxacin serves as a relevant surrogate, belonging to the same fluoroquinolone class and exhibiting a similar pharmacokinetic profile.
| Species | Drug | Urinary Excretion (% of Dose, Unchanged) | Biliary/Fecal Excretion (% of Dose, Unchanged) | Citation(s) |
| Mouse | This compound | 3.2 - 6.5% | Not Reported | [1] |
| Rat | This compound | 3.2 - 6.5% | 4.6% (in bile) | [1] |
| Dog | This compound | 3.2 - 6.5% | Not Reported | [1] |
| Human | Moxifloxacin | ~20 - 22% | ~25 - 26% (in feces) | [2][3][4][5] |
Experimental Protocols
Quantification of this compound in Biological Samples (Urine and Plasma)
A robust and sensitive analytical method is crucial for the accurate quantification of this compound in biological matrices. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Principle: This method separates this compound from endogenous components in the sample based on its physicochemical properties as it passes through a stationary phase (the HPLC column) propelled by a mobile phase. Detection is typically achieved using fluorescence or ultraviolet (UV) absorbance.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector
-
Analytical column (e.g., C18 reverse-phase column)
-
This compound analytical standard
-
Internal standard (e.g., another quinolone not present in the study)
-
Acetonitrile, methanol, and water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Syringe filters (0.22 µm)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or urine, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC conditions (mobile phase composition, flow rate, column temperature, and detector wavelengths) as optimized for this compound separation and detection.
-
Inject a known volume (e.g., 10 µL) of the prepared sample onto the HPLC column.
-
Record the chromatogram and the peak areas for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound standard into blank plasma or urine and processing them as described above.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding this compound concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Interspecies Allometric Scaling of this compound Clearance
Allometric scaling is a mathematical method used to predict pharmacokinetic parameters in humans from data obtained in other animal species. The fundamental principle is that many physiological parameters, including drug clearance, scale with body weight to a certain power.
Principle: The relationship between a pharmacokinetic parameter (Y) and body weight (W) across species can be described by the power function: Y = aWb, where 'a' is the allometric coefficient and 'b' is the allometric exponent. By determining 'a' and 'b' from animal data, one can predict the parameter in humans.
Procedure:
-
Data Collection:
-
Obtain clearance (CL) data for this compound from at least three different animal species (e.g., mouse, rat, dog).
-
Record the average body weight (W) for each species used in the pharmacokinetic studies.
-
-
Logarithmic Transformation:
-
Transform the power equation into a linear equation by taking the logarithm of both sides: log(Y) = log(a) + b * log(W).
-
-
Linear Regression:
-
Plot log(CL) against log(W) for the different animal species.
-
Perform a linear regression analysis on the plotted data.
-
The slope of the regression line will be the allometric exponent 'b', and the y-intercept will be log(a).
-
-
Prediction of Human Clearance:
-
Use the derived equation and the average human body weight (typically ~70 kg) to predict the clearance in humans.
-
Predicted Human CL = a * (Human Body Weight)b
-
-
Refinement with Correction Factors (Optional but Recommended):
-
For improved accuracy, especially for drugs with significant hepatic metabolism, correction factors such as the maximum life-span potential (MLP) or brain weight (BrW) can be incorporated into the allometric equation.[1] The choice of correction factor often depends on the value of the allometric exponent 'b' obtained from the simple allometric scaling.
-
Visualizations
Caption: Workflow for predicting human this compound excretion.
Caption: Logical steps in allometric scaling.
References
- 1. Prediction of human drug clearance from animal data: application of the rule of exponents and 'fu Corrected Intercept Method' (FCIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile: Miloxacin and Pefloxacin
This guide provides a detailed comparative analysis of the pharmacokinetic properties of two quinolone antibiotics, miloxacin and pefloxacin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data. While both drugs belong to the quinolone class of antibiotics, this guide highlights the differences in their absorption, distribution, metabolism, and excretion profiles.
Mechanism of Action
Both this compound and pefloxacin are synthetic broad-spectrum antibacterial agents that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1] Their primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] By interfering with these enzymes, the drugs introduce double-strand breaks in the bacterial chromosome, leading to the inhibition of DNA synthesis and ultimately, cell death.[2][3]
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinolone antibiotics.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and pefloxacin, compiled from various studies. It is important to note that the available data for this compound is primarily from animal studies conducted some time ago, while more extensive human and animal data is available for pefloxacin.
Table 1: Pharmacokinetic Parameters of this compound in Animals (Oral Administration)
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 20, 50, 100 | 20, 50, 100 | 20, 50, 100 |
| Time to Peak (Tmax) | 0.5 h | 1-2 h | 1 h |
| Peak Serum Conc. (Cmax) | 15, 60, 80 µg/mL | ~20, ~40, ~60 µg/mL | ~20, ~40, ~60 µg/mL |
| Urinary Recovery (24h) | - | 3.2 - 6.5% | 3.2 - 6.5% |
| Biliary Excretion (20h) | - | 4.6% (at 50 mg/kg) | - |
Data sourced from Izawa et al., 1980.[4]
Table 2: Pharmacokinetic Parameters of Pefloxacin in Humans and Animals
| Parameter | Human | Broiler Chicken (Oral) | Lactating Goat (IM) |
| Dose | 400 mg | 10 mg/kg | 10 mg/kg |
| Bioavailability | ~100%[2][5] | 70% | 70.63 ± 1.13%[6] |
| Time to Peak (Tmax) | ~1 h[7] | 3.33 ± 0.21 h[8] | 0.75 h[6] |
| Peak Conc. (Cmax) | ~4.09 mg/L | 3.78 ± 0.23 µg/mL[8] | 0.86 ± 0.08 µg/mL[6] |
| Elimination Half-life (t½) | 8.6 - 12.4 hours[2][4] | 8.74 ± 1.48 h[8] | - |
| Protein Binding | 20-30%[2] | - | 7.2 - 14.3%[6] |
| Metabolism | Hepatic (Metabolized to Norfloxacin)[2] | Metabolized to Norfloxacin (22%)[8] | - |
| Excretion | Mostly renal, also biliary[2] | - | Detected in milk and urine[6] |
Experimental Protocols
The determination of pharmacokinetic parameters for these quinolone antibiotics typically involves a standardized methodology.
General Experimental Workflow
A typical pharmacokinetic study follows a structured workflow from planning to final analysis.
Caption: A generalized workflow for a pharmacokinetic study.
Sample Collection and Analysis
For this compound Studies in Animals:
-
Administration: A single oral dose was administered to mice, rats, and dogs.[4] In a separate study, 14C-labeled this compound was given orally to female rats at a dose of 50 mg/kg.[3]
-
Sample Collection: Serum, urine, and bile samples were collected at various time points.[4] Tissues were also collected in the radiolabeled study.[3]
-
Analytical Method: While the specific analytical method for the non-radiolabeled study is not detailed, the study with 14C-miloxacin utilized scintillation counting, thin-layer chromatography, and high-pressure liquid chromatography (HPLC) to measure radioactivity and identify metabolites.[3]
For Pefloxacin Studies:
-
Administration: Pefloxacin has been studied after oral, intravenous, and intramuscular administration in various species, including humans, chickens, and goats.[6][7][8]
-
Sample Collection: Blood (plasma/serum), urine, and milk samples were collected at predefined time intervals.[6][8]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the quantification of pefloxacin and its metabolites in biological matrices.[8] A typical HPLC method involves:
-
Sample Preparation: Protein precipitation from plasma samples using a solvent like acetonitrile.
-
Chromatographic Separation: Use of a C18 reversed-phase column with a suitable mobile phase.
-
Detection: UV or fluorescence detection to quantify the drug concentration.
-
Conclusion
This comparative guide highlights the available pharmacokinetic data for this compound and pefloxacin. Pefloxacin has been extensively studied, and its pharmacokinetic profile is well-characterized, demonstrating high bioavailability and a relatively long half-life. In contrast, the available data for this compound is limited to older animal studies. While these studies provide foundational knowledge on its absorption and excretion, a more comprehensive understanding would require modern pharmacokinetic studies in various species, including humans. Both drugs share a common mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV. The detailed experimental protocols for pefloxacin analysis using HPLC can serve as a basis for developing and validating analytical methods for future studies on this compound and other quinolone antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Absorption, distribution, excretion, and metabolism of 14C-miloxacin in female rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption and excretion of this compound in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and milk penetration of moxifloxacin after intravenous and subcutaneous administration to lactating goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Miloxacin
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Miloxacin, a quinolone antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents environmental contamination and the potential for antibiotic resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on information for similar quinolone antibiotics like Moxifloxacin, this compound should be handled with care.[1][2] Key hazards include:
-
Harmful if swallowed: Avoid ingestion.
-
Causes serious eye irritation: Wear appropriate eye protection.[1][2]
-
Harmful to aquatic life with long-lasting effects: Prevent release into the environment.[1]
Personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the nature of the waste (e.g., pure compound, contaminated labware, stock solutions) and local regulations. Improper disposal, such as flushing down the drain, can contribute to the development of antibiotic-resistant bacteria and harm aquatic ecosystems.[3][4][5]
1. Segregation and Waste Identification:
-
Pure this compound Powder and Stock Solutions: These are typically considered hazardous chemical waste.[3] They should be collected in a designated, properly labeled, and sealed waste container.
-
Contaminated Labware (e.g., vials, pipette tips, gloves): These items should be placed in a designated hazardous waste container.
-
Aqueous Solutions Containing this compound: Depending on the concentration and local regulations, these may require treatment before disposal. Autoclaving may not be sufficient to degrade the antibiotic.[3]
2. Disposal Options:
The preferred method for disposing of unused or expired medications is through a drug take-back program.[6][7][8][9][10] For laboratory waste, the following procedures apply:
-
Hazardous Waste Contractor: The primary and most compliant method for disposing of this compound waste is through a licensed hazardous waste disposal contractor. These contractors are equipped to handle and incinerate pharmaceutical waste in accordance with EPA and DEA regulations.[11][12]
-
On-site Inactivation (if permissible): Consult with your institution's Environmental Health and Safety (EHS) department for approved on-site inactivation protocols. These methods must be validated to ensure the complete degradation of the antibiotic.
3. Household Trash Disposal (for trace amounts or as a last resort):
If a hazardous waste program is not available, and as a last resort for trace amounts, the following steps can be taken:[7][8][9][10][13]
-
Do not crush tablets or capsules.
-
Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[7][8][9][10][13]
-
Place the mixture in a sealed container, such as a sealable plastic bag.
-
Dispose of the sealed container in the household trash.
-
Remove or obscure all personal information from the original container before disposing of it.
Never flush this compound down the toilet or pour it down the sink unless specifically instructed to do so by the manufacturer or your EHS department. [6][7][9][10]
Summary of Disposal Options
| Disposal Method | Best For | Key Considerations |
| Licensed Hazardous Waste Contractor | Pure compound, stock solutions, contaminated labware | Ensures compliance with federal and state regulations (EPA, DEA).[6][12] The safest and most environmentally sound option. |
| Drug Take-Back Programs | Unused or expired consumer medication | Preferred method for non-laboratory settings to prevent diversion and environmental release.[6][7][8][9][10] |
| Household Trash (Mixed with Undesirable Substance) | Trace amounts, last resort when other options are unavailable | Reduces the risk of accidental ingestion or diversion from the trash.[7][8][9][10][13] |
| Flushing Down the Drain | Not Recommended | Can lead to water contamination and antibiotic resistance.[3][4][5] Only to be used if explicitly stated on the product label.[6][7][9][10] |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. SIDP - Antibiotic Disposal [sidp.org]
- 5. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. dea.gov [dea.gov]
- 8. fda.gov [fda.gov]
- 9. epa.gov [epa.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. fda.gov [fda.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Moxifloxacin
Comprehensive guidance for the safe handling, storage, and disposal of Moxifloxacin in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory personnel, including researchers, scientists, and professionals in drug development, the paramount concern when handling chemical compounds is safety. This guide provides detailed procedural information for the safe use of Moxifloxacin, a fluoroquinolone antibiotic. Adherence to these protocols is crucial for minimizing exposure risks and ensuring a secure research environment.
Immediate Safety and Handling Protocols
Moxifloxacin hydrochloride is classified as hazardous, being harmful if swallowed and causing serious eye irritation.[1][2][3] It may also cause skin irritation, and inhalation can lead to respiratory tract irritation.[4] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
The following personal protective equipment should be worn at all times when handling Moxifloxacin:
-
Eye Protection: Tight-sealing safety goggles are essential to prevent eye contact.[2] In case of contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[2][4]
-
Body Protection: Appropriate protective clothing should be worn to prevent skin exposure.[2][4]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
The product is sensitive to light and should be stored accordingly.[4]
Quantitative Data Summary
| Property | Value |
| Chemical Name | Moxifloxacin hydrochloride |
| Synonyms | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
| CAS Number | 186826-86-8 |
| GHS Classification | Acute toxicity, Oral (Category 4), Serious eye irritation (Category 2A), Long-term (chronic) aquatic hazard (Category 3)[1] |
| Hazard Statements | H302: Harmful if swallowed, H319: Causes serious eye irritation, H412: Harmful to aquatic life with long lasting effects[1] |
| Signal Word | Warning[1][2] |
| Storage Temperature | Store at 20° to 25°C (68°to 77°F)[4] |
Spill and Disposal Procedures
In the event of a spill, it is critical to follow a clear and systematic procedure to contain and clean the affected area while ensuring the safety of all personnel.
Spill Response Workflow:
Caption: Workflow for responding to a Moxifloxacin spill.
Disposal Plan:
Dispose of contents and containers in accordance with local, state, and federal regulations.[4] The product should be sent to an approved waste disposal plant.[1] Do not let the product enter drains.[1]
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If Inhaled: Move person into fresh air.[1]
By implementing these safety measures, laboratories can ensure a secure environment for the handling of Moxifloxacin, protecting both the research and the researchers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
